Dibutylmagnesium
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
magnesium;butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Mg/c2*1-3-4-2;/h2*1,3-4H2,2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBSBKRXUVBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061590 | |
| Record name | Magnesium, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-47-5, 81065-77-2 | |
| Record name | Magnesium, dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylmagnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 81065-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dibutylmagnesium: A Technical Guide for Researchers
CAS Number: 1191-47-5
This technical guide provides an in-depth overview of dibutylmagnesium, a highly reactive organometallic compound with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, safe handling, and key applications with detailed experimental protocols.
Core Properties and Specifications
This compound is a powerful Grignard reagent, valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. Pure this compound is a waxy, white solid, though it is most commonly supplied and used as a solution in an inert solvent, typically heptane.[1][2] It is characterized by its high reactivity, particularly towards air and water.
Physicochemical Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1191-47-5 | [1] |
| Molecular Formula | C₈H₁₈Mg | [1] |
| Molecular Weight | 138.53 g/mol | [1] |
| Appearance | Waxy white solid (pure); Colorless to yellowish solution | [1][2] |
| Density | 0.713 g/mL at 25 °C | [2] |
| Melting Point | -12 °C | [2] |
| Boiling Point | Decomposes | [2] |
| Solubility | Reacts violently with water | [2] |
Synthesis of this compound
This compound can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of a Grignard reagent with an organolithium compound. The following protocol is adapted from a patented procedure.[1]
Experimental Protocol: Synthesis from sec-Butylmagnesium Chloride and n-Butyllithium
Objective: To synthesize this compound from sec-butylmagnesium chloride and n-butyllithium.
Materials:
-
Magnesium powder
-
2-Chlorobutane
-
n-Butyllithium (in hexane)
-
Anhydrous diethyl ether or n-hexane
-
Iodine (as initiator)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard Schlenk line glassware
Procedure:
-
Preparation of sec-Butylmagnesium Chloride (Grignard Reagent):
-
Under a nitrogen atmosphere, a flame-dried flask equipped with a reflux condenser and a dropping funnel is charged with magnesium powder.
-
A small crystal of iodine is added as an initiator.
-
A solution of 2-chlorobutane in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating.
-
Once the reaction has started (indicated by a color change and gentle refluxing), the remaining 2-chlorobutane solution is added at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete reaction.
-
-
Reaction with n-Butyllithium:
-
The freshly prepared sec-butylmagnesium chloride solution is cooled in an ice bath.
-
A solution of n-butyllithium in hexane is added dropwise to the cooled Grignard reagent solution with vigorous stirring.
-
During the addition, a precipitate of lithium chloride will form.
-
The reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
-
Work-up and Isolation:
-
The reaction mixture is allowed to stand to allow the lithium chloride to settle.
-
The supernatant solution of this compound is carefully transferred to a clean, dry Schlenk flask via cannula.
-
The solvent can be partially removed under reduced pressure to concentrate the this compound solution. The concentration of the solution should be determined by titration.
-
Diagram of Synthesis Workflow:
Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily used as a strong, non-pyrophoric base and as a precursor for other organomagnesium compounds.
Deprotection of Benzyl Thioethers
This compound, in the presence of a catalytic amount of titanocene dichloride (Cp₂TiCl₂), serves as an effective reagent for the deprotection of benzyl thioethers to the corresponding thiols.[3] This method is valued for its mild reaction conditions.
Experimental Protocol: Debenzylation of a Benzyl Thioether
Objective: To deprotect a benzyl thioether to the corresponding thiol using this compound and titanocene dichloride.
Materials:
-
Benzyl thioether substrate
-
This compound solution (e.g., 1.0 M in heptane)
-
Titanocene dichloride (Cp₂TiCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
Under a nitrogen atmosphere, the benzyl thioether substrate and a catalytic amount of titanocene dichloride (typically 5-10 mol%) are dissolved in anhydrous THF in a flame-dried flask.
-
The solution is cooled to 0 °C in an ice bath.
-
-
Reagent Addition:
-
This compound solution is added dropwise to the stirred solution at 0 °C. The amount of this compound required is typically in slight excess (e.g., 1.1-1.5 equivalents) relative to the substrate.
-
The reaction mixture is allowed to warm to room temperature and stirred for a period determined by reaction monitoring (e.g., by TLC or GC-MS), typically ranging from 1 to 4 hours.
-
-
Quenching and Work-up:
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude thiol product is purified by flash column chromatography on silica gel.
-
Asymmetric Ring-Opening of Aziridines
This compound can be used to generate a chiral magnesium catalyst in situ for the enantioselective ring-opening of meso-aziridines with nucleophiles such as substituted tetrazoles.[4] This reaction is a powerful method for the synthesis of enantioenriched nitrogen-containing compounds.
Experimental Protocol: Asymmetric Ring-Opening of a meso-Aziridine
Objective: To perform an enantioselective ring-opening of a meso-aziridine with a substituted tetrazole using a this compound-derived catalyst.
Materials:
-
meso-Aziridine substrate
-
Substituted tetrazole
-
This compound solution
-
Chiral ligand (e.g., a derivative of (R)-BINOL)
-
Anhydrous solvent (e.g., toluene or THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Procedure:
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, the chiral ligand is dissolved in the anhydrous solvent.
-
This compound solution is added dropwise, and the mixture is stirred at room temperature for approximately 30 minutes to form the active chiral magnesium catalyst.
-
-
Reaction:
-
The meso-aziridine substrate is added to the catalyst solution, followed by the substituted tetrazole.
-
The reaction mixture is stirred at a specified temperature (which may vary depending on the substrate and ligand) until the reaction is complete, as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.
-
The enantioenriched product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
-
Safe Handling and Storage
This compound is a pyrophoric reagent that reacts violently with water and can ignite spontaneously on contact with air.[5] Strict adherence to safety protocols is essential.
-
Inert Atmosphere: All manipulations of this compound must be carried out under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields or goggles, and compatible chemical-resistant gloves are mandatory. A face shield may be necessary for larger-scale operations.
-
Storage: Store in a cool, dry place away from sources of ignition, water, and oxidizing agents. The container must be kept tightly sealed under an inert atmosphere.
-
Spills: In case of a small spill, cover with a dry, non-combustible absorbent material such as sand or vermiculite. Do not use water or carbon dioxide extinguishers. For larger spills, evacuate the area and contact emergency personnel.
-
Disposal: Unused or waste this compound must be quenched carefully. A common procedure involves slow addition to a stirred, cooled solution of a high-boiling point alcohol like isopropanol, followed by a more polar alcohol like ethanol, and finally water. This process should be performed in a fume hood, behind a blast shield, and by experienced personnel.
Diagram of Safe Handling Workflow:
References
An In-depth Technical Guide to the Structure of Dibutylmagnesium
Abstract: Dibutylmagnesium (C₈H₁₈Mg) is a dialkylmagnesium compound of significant interest in organic synthesis and polymer chemistry.[1] Unlike Grignard reagents, it lacks a halide atom, which influences its reactivity and solubility.[2] Understanding its structure in both the solid state and in solution is critical for predicting its reactivity and optimizing reaction conditions. This guide provides a comprehensive overview of the structural chemistry of this compound, detailing its aggregation states, summarizing key physical data, and outlining the experimental protocols used for its synthesis and characterization. While a definitive single-crystal X-ray structure for solvent-free di-n-butylmagnesium is not prominently available in the literature, this document leverages data from closely related dialkylmagnesium compounds to provide a robust model of its structural behavior.
Molecular Structure
The structure of this compound, like other dialkylmagnesium compounds (R₂Mg), is not a simple monomeric unit but is highly dependent on its physical state and the surrounding solvent environment.[2][3] In its pure form, it is a waxy white solid.[4]
Solid-State Structure
In the absence of coordinating solvents, dialkylmagnesium compounds typically form polymeric or oligomeric structures.[2][3] This aggregation is driven by the electron-deficient nature of the magnesium center, which seeks to increase its coordination number through the formation of bridging alkyl groups. This results in a network of magnesium centers linked by C-Mg-C bonds.[5]
While the specific crystal structure of di-n-butylmagnesium remains elusive in the literature, the structure of its isomer, di-tert-butylmagnesium ([tBu₂Mg]₂), has been elucidated by X-ray crystallography.[6] This compound exists as a dimer with bridging tert-butyl groups, forming a central CMg(μ-C)₂MgC skeleton.[6] This dimeric structure serves as an excellent model for the likely aggregation behavior of other this compound isomers in the solid state.
Solution-State Structure
The structure of this compound in solution is critically dependent on the nature of the solvent.[3] This behavior is a cornerstone of understanding its reactivity in synthetic applications.
-
In Non-Coordinating Solvents: In hydrocarbon solvents such as heptane or benzene, this compound exists as a mixture of soluble oligomers.[2][3] These aggregates are in dynamic equilibrium, with the degree of association influenced by concentration and temperature.
-
In Coordinating Solvents: In the presence of Lewis base solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF), the oligomeric aggregates are broken down.[3][7] The solvent molecules coordinate to the magnesium centers, satisfying their coordination sphere and leading to the predominance of monomeric or dimeric species.[2][5] The most common form in these solvents is a tetra-coordinated monomer, [Bu₂Mg(Solvent)₂].[3]
The equilibrium between these forms is often discussed in the context of the extended Schlenk equilibrium, which describes the various species present in solutions of organomagnesium compounds.[7]
Spectroscopic and Physical Data
Quantitative data provides essential benchmarks for the identification and handling of this compound. While detailed crystallographic data for the di-n-butyl isomer is not available, physical properties have been well-documented.
Table 1: Physical and Chemical Properties of Di-n-butylmagnesium
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₈H₁₈Mg | [8] |
| Molecular Weight | 138.53 g/mol | [8][9] |
| Appearance | Waxy white solid (pure) | [4] |
| Density | ~0.713 g/mL at 25 °C (solution in heptane) | [4][10] |
| Flash Point | -30 °C | [11][12] |
| Solubility | Reacts violently with water |[4] |
Experimental Protocols
The synthesis and characterization of this compound require rigorous anhydrous and anaerobic techniques due to its high reactivity towards oxygen and moisture.
Synthesis of this compound
Several methods exist for the synthesis of this compound.[1][4] A common laboratory- and industrial-scale preparation involves the reaction of a Grignard reagent with an alkyllithium compound, or the direct reaction of magnesium with alkyl halides.[13][14] The following protocol is based on a patented method utilizing 2-chlorobutane, magnesium powder, and n-butyllithium.[14]
Protocol: Synthesis via Grignard and Alkyllithium Reaction
-
Apparatus Setup: A multi-necked flask is equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. The entire apparatus is flame-dried under a stream of inert gas (N₂ or Ar) to remove all traces of moisture.
-
Initiation: Magnesium powder (1.0-1.2 molar equivalents) and an initiator (e.g., a small crystal of iodine) are added to the reaction flask.[15] A small amount of a 2-chlorobutane solution in an anhydrous ether solvent is added to initiate the formation of the Grignard reagent, sec-butylmagnesium chloride. The reaction is confirmed by a color change and gentle reflux.
-
Grignard Formation: The remaining 2-chlorobutane solution (1.0 molar equivalent) is added dropwise at a rate that maintains a controlled reaction temperature (e.g., 33-35 °C).[3] The mixture is stirred for several hours after the addition is complete to ensure full conversion.
-
Transmetallation: The reaction mixture is cooled (e.g., to 0-5 °C), and a solution of n-butyllithium in hexane (1.0 molar equivalent) is added rapidly.[14] This transmetallation reaction is very fast and results in the formation of this compound and a precipitate of lithium chloride (LiCl).
-
Workup and Isolation: The reaction stirring speed is reduced to facilitate the precipitation of larger LiCl particles.[14] The solvent is subsequently removed by distillation, and the resulting this compound product is isolated by filtration under an inert atmosphere. The final product is typically stored and handled as a solution in a hydrocarbon solvent like heptane.
Structural Characterization (Generalized Protocols)
3.2.1 X-ray Crystallography Obtaining single crystals of air-sensitive compounds like this compound suitable for X-ray diffraction requires specialized techniques.
-
Crystallization: A saturated solution of this compound is prepared in a low-polarity solvent (e.g., heptane or toluene) under a strictly inert atmosphere, typically within a glovebox. Crystals are grown by slow evaporation of the solvent or by slowly cooling the saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope in an inert environment (e.g., under a stream of cold nitrogen gas or in a glovebox). The crystal is mounted on a cryo-loop with a protective layer of inert oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.
-
Data Collection: The mounted crystal is transferred to a diffractometer and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The crystal structure is then solved and refined using computational methods to yield a final model of the atomic positions and molecular geometry.[16]
3.2.2 NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution.[17]
-
Sample Preparation: All operations must be performed under an inert atmosphere. A small amount (typically 5-20 mg) of this compound solution is transferred to a vial inside a glovebox.
-
Solvent Addition: An appropriate deuterated solvent (e.g., benzene-d₆, toluene-d₈, or THF-d₈) is added to dissolve the sample.
-
Transfer to NMR Tube: The resulting solution is transferred into a specialized NMR tube equipped with a sealable valve (e.g., a J. Young tube) to prevent contamination from the atmosphere.
-
Data Acquisition: The sealed NMR tube is taken out of the glovebox and placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired to observe the chemical shifts and coupling constants of the butyl chains, providing insight into the compound's structure and purity in solution.
Conclusion
The structure of this compound is a dynamic and complex subject, heavily influenced by its environment. In the solid state, it is presumed to form oligomeric or polymeric structures via alkyl bridges, a common feature of electron-deficient dialkylmagnesium compounds.[3] In solution, its structure is dictated by the coordinating ability of the solvent, existing as large aggregates in non-polar media and as solvated monomers or small oligomers in donor solvents like THF.[2][7] This fundamental understanding of its structural chemistry is paramount for its effective application in modern organic and polymer synthesis.
References
- 1. Buy this compound | 1191-47-5 [smolecule.com]
- 2. Organomagnesium compounds | bartleby [bartleby.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 9. ジ-n-ブチルマグネシウム 溶液 1.0 M in heptane | Sigma-Aldrich [sigmaaldrich.com]
- 10. web.pdx.edu [web.pdx.edu]
- 11. americanelements.com [americanelements.com]
- 12. DI-N-BUTYLMAGNESIUM | CAS#:39881-32-8 | Chemsrc [chemsrc.com]
- 13. Dibutylmagnésium — Wikipédia [fr.wikipedia.org]
- 14. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]
- 15. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. jackwestin.com [jackwestin.com]
An In-depth Technical Guide to the Synthesis of Dibutylmagnesium from Butyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing dibutylmagnesium (DBM) utilizing butyllithium as a key reagent. This compound is a valuable organometallic compound with applications in organic synthesis, particularly as a non-pyrophoric alternative to butyllithium for metalation reactions and in the preparation of complex organometallics. This document details three core synthetic methodologies, providing in-depth experimental protocols, quantitative data for comparison, and visual representations of the chemical pathways and workflows. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and utilize this compound.
Introduction
This compound ((C₄H₉)₂Mg) is a dialkylmagnesium reagent that has garnered significant interest in organic and organometallic chemistry.[1] It serves as a strong base and a precursor for the synthesis of other organomagnesium compounds.[2] Commercially available as a solution, typically in hydrocarbons like heptane, its synthesis is a critical process for various research and industrial applications.[1] The use of butyllithium in the synthesis of this compound offers several advantages, including high reactivity and the potential for high-yield production. This guide explores the most pertinent methods for this transformation, focusing on the reaction of butyllithium with magnesium halides and the in-situ generation of a Grignard reagent followed by reaction with butyllithium.
Synthetic Methodologies
Three primary methods for the synthesis of this compound from butyllithium are discussed in this guide:
-
Method 1: Synthesis from 2-Chlorobutane, Magnesium, and n-Butyllithium
-
Method 2: Synthesis from Butylmagnesium Chloride and Butyllithium
-
Method 3: Synthesis from Magnesium Chloride and Butyllithium
The following sections provide detailed experimental protocols for each method, along with tables summarizing the key quantitative data to facilitate comparison.
Method 1: Synthesis from 2-Chlorobutane, Magnesium, and n-Butyllithium
This two-step method involves the initial formation of a Grignard reagent from 2-chlorobutane and magnesium, followed by the reaction of the Grignard reagent with n-butyllithium to yield this compound.[3][4]
Reaction Scheme
Step 1: Grignard Reagent Formation CH₃CH₂CH(Cl)CH₃ + Mg → CH₃CH₂CH(MgCl)CH₃
Step 2: this compound Formation CH₃CH₂CH(MgCl)CH₃ + n-BuLi → (n-Bu)₂Mg + LiCl
Experimental Protocol
Materials:
-
Magnesium powder
-
2-Chlorobutane
-
n-Butyllithium (in hexane)
-
Anhydrous diethyl ether or n-hexane
-
Iodine (as initiator)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
Procedure: [4]
-
Preparation: A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flushed with nitrogen and flame-dried.
-
Initiation: To the cooled flask, add magnesium powder (1.0-1.2 molar equivalents relative to 2-chlorobutane) and a crystal of iodine.
-
Grignard Formation: A solution of 2-chlorobutane (1 molar equivalent) in anhydrous diethyl ether or n-hexane is prepared and added to the dropping funnel. A small amount of this solution is added to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Reaction: Once the reaction has initiated, the remaining 2-chlorobutane solution is added dropwise at a rate that maintains a gentle reflux. The reaction temperature is typically maintained between 33-35°C for diethyl ether or 60-68°C for n-hexane.[4] After the addition is complete, the mixture is stirred for an additional 1.5-3 hours.[3][4]
-
Reaction with n-Butyllithium: The reaction mixture is cooled to 0-5°C. A solution of n-butyllithium in hexane (1 molar equivalent) is then added rapidly.[3][4]
-
Work-up: The reaction mixture is stirred at 0-5°C. The precipitated lithium chloride is removed by filtration under an inert atmosphere.
-
Isolation: The solvent is removed from the filtrate by distillation to yield this compound, which is often used as a solution in a hydrocarbon solvent.
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (Mg : 2-Chlorobutane : n-BuLi) | 1.0-1.2 : 1 : 1 | [3] |
| Solvent for Grignard Formation | Diethyl ether or n-hexane | [4] |
| Temperature for Grignard Formation | 33-35°C (ether) or 60-68°C (hexane) | [4] |
| Temperature for Reaction with n-BuLi | 0-5°C | [3][4] |
| Reported Yield | 75-76.6% | [1] |
Logical Workflow Diagram
Caption: Workflow for the synthesis of this compound from 2-chlorobutane.
Method 2: Synthesis from Butylmagnesium Chloride and Butyllithium
This is a common and direct method for preparing this compound, involving the reaction of a pre-formed Grignard reagent, butylmagnesium chloride, with butyllithium.[2]
Reaction Scheme
n-BuMgCl + n-BuLi → (n-Bu)₂Mg + LiCl
Experimental Protocol
Materials:
-
Butylmagnesium chloride (solution in THF or diethyl ether)
-
n-Butyllithium (solution in hexane)
-
Anhydrous hydrocarbon solvent (e.g., heptane or toluene)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Preparation: A three-necked flask is charged with a solution of butylmagnesium chloride (1 molar equivalent) under a nitrogen atmosphere.
-
Reaction: A solution of n-butyllithium in hexane (1 molar equivalent) is added dropwise to the stirred solution of butylmagnesium chloride at room temperature.
-
Precipitation: The reaction is typically driven by the precipitation of lithium chloride from the reaction mixture, especially when a hydrocarbon is used as the primary solvent.
-
Work-up and Isolation: The precipitated lithium chloride is removed by filtration or centrifugation under an inert atmosphere. The resulting solution of this compound in the mixed solvent can be used directly or the solvent can be exchanged if desired.
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (n-BuMgCl : n-BuLi) | 1 : 1 | [5] |
| Solvent | Diethyl ether, THF, or hydrocarbon | [5] |
| Temperature | Room Temperature | General Practice |
| Byproduct | Lithium Chloride (precipitate) | [5] |
Reaction Pathway Diagram
Caption: Reaction pathway for this compound synthesis from BuMgCl and BuLi.
Method 3: Synthesis from Magnesium Chloride and Butyllithium
This method involves the direct reaction of magnesium chloride with two equivalents of butyllithium. The reactivity of the magnesium chloride can be a critical factor in this synthesis.
Reaction Scheme
MgCl₂ + 2 n-BuLi → (n-Bu)₂Mg + 2 LiCl
Experimental Protocol
Materials:
-
Anhydrous magnesium chloride (activated, if necessary)
-
n-Butyllithium (solution in hexane)
-
Anhydrous diethyl ether or hydrocarbon solvent
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Preparation: A three-necked flask is charged with a suspension of anhydrous magnesium chloride (1 molar equivalent) in an anhydrous solvent (e.g., diethyl ether or a hydrocarbon) under a nitrogen atmosphere.
-
Reaction: A solution of n-butyllithium in hexane (2 molar equivalents) is added dropwise to the stirred suspension of magnesium chloride. The reaction temperature is typically controlled, often starting at a low temperature and allowing it to warm to room temperature.
-
Work-up and Isolation: The precipitated lithium chloride is removed by filtration or centrifugation under an inert atmosphere. The resulting solution contains this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio (MgCl₂ : n-BuLi) | 1 : 2 | [6] |
| Solvent | Diethyl ether or hydrocarbon | [6] |
| Temperature | Controlled, often low to room temp. | General Practice |
| Byproduct | Lithium Chloride (precipitate) | [6] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound from magnesium chloride.
Comparison of Synthetic Methods
| Feature | Method 1 (from 2-Chlorobutane) | Method 2 (from BuMgCl) | Method 3 (from MgCl₂) |
| Starting Materials | 2-Chlorobutane, Mg, n-BuLi | Butylmagnesium Chloride, n-BuLi | Magnesium Chloride, n-BuLi |
| Number of Steps | Two | One | One |
| Key Considerations | Grignard initiation can be tricky. | Requires pre-formed Grignard reagent. | Reactivity of MgCl₂ is crucial. |
| Reported Yield | 75-76.6% | Generally high, but specific values vary. | Dependent on MgCl₂ quality. |
Safety Considerations
-
Butyllithium: n-Butyllithium is a pyrophoric material and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be conducted in anhydrous solvents under an inert atmosphere.
-
Solvents: Diethyl ether is highly flammable. All heating should be done using a heating mantle, and the apparatus should be properly vented.
Conclusion
The synthesis of this compound from butyllithium can be achieved through several effective methods. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the downstream application. The two-step synthesis from 2-chlorobutane offers a well-documented procedure with good yields. The direct reactions of butyllithium with butylmagnesium chloride or magnesium chloride are more direct but require careful control of reaction conditions and reagent quality. This guide provides the necessary technical details to enable researchers and professionals to select and perform the most suitable synthesis for their needs.
References
- 1. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Schlenk Equilibrium in Dibutylmagnesium Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylmagnesium, a prominent organometallic reagent, plays a critical role in a multitude of synthetic applications, from the construction of complex organic molecules to polymerization catalysis.[1] Its utility is fundamentally governed by its solution-state behavior, which is dominated by the Schlenk equilibrium. This dynamic equilibrium dictates the relative concentrations of this compound (Bu₂Mg), magnesium halides (MgX₂), and the parent Grignard reagent, butylmagnesium halide (BuMgX). Understanding and controlling this equilibrium is paramount for optimizing reaction yields, selectivity, and reproducibility. This technical guide provides a comprehensive overview of the Schlenk equilibrium in this compound solutions, detailing the underlying principles, influencing factors, and the experimental protocols for its quantitative analysis. While specific thermodynamic data for the this compound system is not extensively available in the literature, this guide presents analogous data from related systems to provide a quantitative framework.
The Core of the Matter: The Schlenk Equilibrium
The Schlenk equilibrium, first described by Wilhelm Schlenk, is a fundamental concept in organomagnesium chemistry.[2][3] It describes the reversible disproportionation of an organomagnesium halide (a Grignard reagent) into its corresponding diorganomagnesium compound and a magnesium halide. For butylmagnesium halides, the equilibrium is represented as follows:
2 BuMgX ⇌ Bu₂Mg + MgX₂
Where Bu represents a butyl group (n-butyl, sec-butyl, etc.) and X is a halide (Cl, Br, I).
This equilibrium is not static; the position is highly sensitive to a variety of factors, which can be manipulated to favor a particular species. In solution, these species do not exist as simple monomers but can form more complex aggregates, such as dimers and higher oligomers, further complicating the solution's composition.[2][3]
Below is a graphical representation of the fundamental Schlenk equilibrium for butylmagnesium halide.
References
Dibutylmagnesium molecular weight and formula
Dibutylmagnesium is an organometallic compound belonging to the class of organomagnesium reagents. It is a waxy, white solid in its pure form and is often commercially available as a solution in heptane to facilitate easier handling.[1][2] This compound serves as a valuable reagent in organic synthesis, particularly for the preparation of other organomagnesium compounds.[1][2][3]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its application in chemical synthesis and for ensuring safe handling and storage.
| Property | Value |
| Chemical Formula | C₈H₁₈Mg[4][5][6] |
| Molecular Weight | 138.53 g/mol [2][4][5][6] |
| CAS Number | 1191-47-5[1][4][5] |
| Appearance | Waxy white solid[1] |
| Density | 0.749 g/mL at 20 °C[4][5][7] |
| Melting Point | -71 °C[4][5][7] |
| Flash Point | 21 °F (-6 °C)[4][5][7] |
| Storage Temperature | 2-8°C[4][5] |
Experimental Protocols
The molecular weight of a compound like this compound is a calculated value derived from its chemical formula and the standard atomic weights of its constituent elements (carbon, hydrogen, and magnesium). Experimental verification of the structure and purity is typically achieved through standard analytical techniques.
Protocol for Structural Verification via Mass Spectrometry:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile, non-reactive solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source for air-sensitive organometallic compounds, such as a Cold Spray Ionization (CSI) or an electrospray ionization (ESI) source coupled with a glovebox, is used.
-
Analysis: The prepared sample is introduced into the mass spectrometer. The instrument is calibrated using a known standard. The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion or characteristic fragments of this compound. The observed m/z value is compared against the calculated theoretical mass to confirm the compound's identity.
Logical Relationships
The relationship between the elemental composition and the final molecular weight is a foundational concept in chemistry. The diagram below illustrates this straightforward calculation.
Caption: Logical flow from elemental components to the final calculated molecular weight.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1191-47-5 [smolecule.com]
- 3. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 4. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 5. This compound | 39881-32-8 - BuyersGuideChem [buyersguidechem.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dibutylmagnesium
Introduction
Dibutylmagnesium ((C₄H₉)₂Mg), a prominent organomagnesium compound, serves as a crucial reagent in organic and organometallic synthesis.[1] Unlike Grignard reagents, dialkylmagnesium compounds such as this compound exhibit greater stability in hydrocarbon solutions and can offer higher reaction yields in certain applications.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. The pure substance is a waxy, white, non-volatile solid, but it is typically available commercially as a solution in solvents like heptane or ether to facilitate safer handling, as the solid form is highly pyrophoric.[1][2][3][4]
Physical Properties
The physical characteristics of this compound are summarized in the table below, providing key data for handling, storage, and experimental design.
| Property | Value | References |
| Molecular Formula | C₈H₁₈Mg | [5][6][7] |
| Molecular Weight | 138.53 g/mol | [5][6] |
| Appearance | Waxy white solid (pure) | [1][4] |
| Melting Point | -71 °C | [3][6][7] |
| Density | 0.749 g/mL at 20 °C | [6][7] |
| 0.713 g/mL at 25 °C | [1] | |
| Flash Point | 21 °F (-6 °C) | [3][6][7] |
| Solubility | Reacts violently with water | [1][8] |
| Soluble in ethers | [2] | |
| Storage Temperature | 2-8°C | [6][7] |
Chemical Properties and Reactivity
This compound is a highly reactive compound, a characteristic that makes it valuable in chemical synthesis but also necessitates careful handling.
Reactivity Profile
-
Pyrophoric Nature : this compound is pyrophoric, meaning it can ignite spontaneously in air.[5][8]
-
Reaction with Water : It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[5][8] This reactivity underscores the need for anhydrous conditions during its use.
-
Nucleophilic Character : As a strong nucleophile, it readily reacts with electrophiles to form new carbon-magnesium bonds, which are pivotal in the synthesis of complex organic molecules.[5]
-
Thermal Decomposition : When heated, this compound undergoes thermal decomposition. Di-n-butylmagnesium transforms to magnesium hydride (MgH₂) at approximately 250 °C and subsequently to magnesium metal at around 384 °C.[5][9][10] The sec-butyl n-butylmagnesium isomer is less stable and decomposes at temperatures as low as 50 °C.[5][9][10]
Key Chemical Reactions
This compound is a versatile reagent in a variety of chemical transformations:
-
Synthesis of Alcohols : It reacts with aldehydes and ketones, and subsequent hydrolysis of the reaction intermediate yields primary and secondary alcohols, respectively.[5]
-
Formation of Grignard-like Reagents : It is used to prepare other organomagnesium compounds, which can then be used in a wide range of synthetic applications.[1][5]
-
Catalyst in Polymerization : this compound can act as a catalyst for the ring-opening polymerization of cyclic monomers like epoxides and lactones.[5] It can also be used in living polymerization processes to control polymer molecular weight and architecture.[5]
-
Precursor to Magnesium-Based Materials : It serves as a precursor for synthesizing materials such as magnesium hydride (MgH₂), which is a promising candidate for hydrogen storage.[5]
Experimental Protocols
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity and available starting materials.
Method 1: From 2-Chlorobutane and n-Butyllithium [2][11]
This method involves the initial formation of a Grignard reagent, which is then reacted with n-butyllithium.
-
Experimental Setup : A multi-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and an inlet for an inert gas (e.g., nitrogen) is used. All glassware must be thoroughly dried.
-
Procedure :
-
Under a nitrogen atmosphere, magnesium powder and an initiator (such as iodine) are placed in the reaction flask.[2][11]
-
A small amount of a 2-chlorobutane solution is added to initiate the reaction, which is evidenced by a color change and gentle refluxing.[11]
-
The remaining 2-chlorobutane solution is added dropwise while maintaining the reaction temperature. This forms the Grignard reagent sec-butylmagnesium chloride.[2]
-
After the formation of the Grignard reagent is complete, the reaction mixture is cooled.[2]
-
An n-butyllithium solution in hexane is then added rapidly.[2]
-
The reaction is allowed to proceed at a controlled temperature, after which the solvent is removed by distillation, and the product is isolated by filtration under an inert atmosphere.[2]
-
Method 2: Reaction with Butyllithium and Butylmagnesium Chloride [1]
This method involves the reaction of butyllithium with butylmagnesium chloride, followed by the addition of magnesium 2-ethylhexanoate.[1]
Method 3: Hydrogenation of Magnesium [1]
Magnesium can be hydrogenated and subsequently reacted with 1-butene to yield this compound.[1]
Analysis of Thermal Decomposition
The thermal decomposition of this compound can be studied using in-situ X-ray diffraction (XRD) coupled with mass spectroscopy to identify the phase changes and gaseous byproducts in real-time.[9][10]
-
Experimental Setup : An air-free in-situ XRD system coupled with a mass spectrometer is utilized to prevent interference from air and moisture.[9][10]
-
Procedure :
-
The this compound sample is loaded into an air-free sample holder in an inert atmosphere glovebox.
-
The sample is heated at a controlled rate (e.g., 5 °C/min) to a target temperature (e.g., 700 °C).[12]
-
XRD patterns are collected continuously to monitor the phase transformations from this compound to magnesium hydride and finally to magnesium metal.[9][10]
-
Simultaneously, the evolved gases are analyzed by the mass spectrometer to identify decomposition products such as 1-butene and hydrogen.[12]
-
Visualizations
Logical Relationships and Workflows
Caption: General workflow for the synthesis of this compound.
Caption: Reaction of this compound with a ketone.
Caption: Thermal decomposition pathway of di-n-butylmagnesium.
Safety and Handling
This compound is a hazardous material that requires strict safety protocols for handling.
-
Inert Atmosphere : Due to its pyrophoric nature and reactivity with moisture, it must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[5][8]
-
Personal Protective Equipment (PPE) : Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is essential.[8][13]
-
Fire Safety : Class D fire extinguishers (for combustible metals) or dry sand should be readily available. Water should never be used to extinguish a fire involving this compound.[13]
-
Storage : It should be stored in a cool, dry, well-ventilated area, away from sources of ignition and incompatible substances such as water, acids, and alcohols.[6][13][14] Containers should be tightly sealed under an inert gas.[5]
-
Disposal : Waste must be disposed of as hazardous material in accordance with local regulations.[7][15]
Applications in Drug Development and Research
The unique reactivity of this compound makes it a valuable tool in organic synthesis, including the preparation of pharmaceutical intermediates.
-
Synthesis of Complex Molecules : Its ability to form carbon-carbon bonds is fundamental in constructing the complex molecular architectures often found in pharmaceuticals.[5]
-
Deprotection of Thioethers : It can be used as a reagent for the deprotection of aromatic and aliphatic benzyl thioethers.[3]
-
Asymmetric Synthesis : In the presence of a chiral ligand, it can catalyze the asymmetric ring-opening of aziridines to produce enantioenriched nitrogen-containing heterocyclic derivatives.[3]
-
Precursor for Catalysts : this compound can be used to synthesize other magnesium-based catalysts.[5]
By providing a non-toxic and earth-abundant alternative to some transition metal catalysts, this compound contributes to the development of more environmentally benign synthetic pathways.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]
- 3. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 4. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 5. Buy this compound | 1191-47-5 [smolecule.com]
- 6. This compound | 39881-32-8 - BuyersGuideChem [buyersguidechem.com]
- 7. Di-n-butylmagnesium [chembk.com]
- 8. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding H2 Evolution from the Decomposition of Di-butylmagnesium Isomers Using In-situ X-ray Diffraction Coupled with Mass Spectroscopy | Journal Article | PNNL [pnnl.gov]
- 11. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. osti.gov [osti.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. chembk.com [chembk.com]
Solubility of Dibutylmagnesium in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dibutylmagnesium in common organic solvents. This compound is a highly reactive organometallic compound, and understanding its solubility is critical for its effective use in organic synthesis, catalysis, and the development of pharmaceutical intermediates. This document summarizes available quantitative data, outlines experimental protocols for solubility determination, and discusses the key factors influencing the solubility of this important reagent.
Core Concepts in this compound Solubility
Pure di-n-butylmagnesium exists as a waxy solid and exhibits poor solubility in hydrocarbon solvents.[1][2] This inherent low solubility in non-polar organic media is a significant consideration for its practical application. To overcome this limitation, this compound is often used as a solution in coordinating solvents or in combination with other organometallic compounds that enhance its solubility.
Commercially, this compound is most commonly available as a solution in hydrocarbon solvents such as heptane and hexane, or in mixtures of ethers and hydrocarbons.[1][2] The presence of ethers or the formation of mixed alkylmagnesium species significantly improves its solubility and stability in solution.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of pure organic solvents at various temperatures is not extensively documented in publicly available literature. However, information from commercial suppliers provides practical insights into its solubility in commonly used solvent systems. The following table summarizes the concentrations of commercially available this compound solutions, which can be considered as an indication of its solubility under practical conditions.
| This compound Type | Solvent System | Reported Concentration (Molarity) | Reference |
| Di-n-butylmagnesium | Heptane | 1.0 M | --INVALID-LINK-- |
| Di-n-butylmagnesium | Heptane | 0.5 M | --INVALID-LINK-- |
| Di-n-butylmagnesium | Ether and Hexanes | 1.0 M | |
| n-Butyl-sec-butylmagnesium | Hexane | 0.7 M | [3][4][5][6] |
It is important to note that the solubility of di-n-butylmagnesium in hydrocarbon solvents is significantly enhanced by the presence of other alkylmagnesium species. For instance, mixtures of di-n-butylmagnesium with dimethylmagnesium or branched-chain dialkylmagnesium compounds, such as di-sec-butylmagnesium, are known to be soluble in aliphatic, cycloaliphatic, and aromatic hydrocarbons.[7][8]
Experimental Protocol for Solubility Determination
The determination of the solubility of air- and moisture-sensitive compounds like this compound requires specialized techniques to exclude atmospheric oxygen and water. The following is a generalized experimental protocol that can be adapted for this purpose.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid or concentrated solution)
-
Anhydrous organic solvent of interest
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Temperature-controlled bath
-
Magnetic stirrer and stir bars
-
Gas-tight syringes and needles
-
Filtration apparatus suitable for air-sensitive techniques (e.g., cannula filtration)
-
Analytical method for determining the concentration of the magnesium species (e.g., titration, ICP-AES)
Procedure:
-
Preparation of the Saturated Solution:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous organic solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and place it in a temperature-controlled bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid indicates that a saturated solution has been formed.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe, avoiding any solid particles.
-
Transfer the solution through a filter (e.g., a syringe filter or a filter cannula) into a second tared Schlenk flask to remove any remaining suspended solids.
-
-
Concentration Determination:
-
Determine the mass of the filtered saturated solution.
-
Quench a known aliquot of the solution by slowly adding it to a protic solvent (e.g., isopropanol followed by water) under controlled conditions to hydrolyze the this compound.
-
Analyze the resulting solution for its magnesium content using a suitable analytical technique, such as:
-
Acid-base titration: Titrate the magnesium hydroxide formed upon hydrolysis with a standardized acid.
-
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): This method provides a highly accurate determination of the magnesium concentration.
-
-
-
Calculation of Solubility:
-
From the determined magnesium concentration and the volume or mass of the saturated solution, calculate the solubility in the desired units (e.g., mol/L, g/100 mL).
-
Safety Precautions:
-
This compound is pyrophoric and reacts violently with water.[9][10][11] All manipulations must be carried out under a strict inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Work in a well-ventilated fume hood.
-
Have appropriate fire extinguishing media for metal fires (e.g., Class D extinguisher, dry sand) readily available.
Factors Influencing this compound Solubility
The solubility of this compound is influenced by several interconnected factors. Understanding these factors is crucial for selecting the appropriate solvent system and handling conditions for a given application.
Solvent Properties:
-
Polarity: While this compound has low solubility in non-polar hydrocarbon solvents, its solubility increases in more polar coordinating solvents.
-
Coordinating Ability: Solvents with Lewis basicity, such as ethers (e.g., diethyl ether, tetrahydrofuran), can coordinate to the magnesium center. This breaks down the aggregated structure of this compound, leading to enhanced solubility.
This compound Structure:
-
Butyl Isomer: Branched-chain isomers, such as sec-butyl, tend to form less aggregated structures, which results in higher solubility in hydrocarbon solvents compared to the linear n-butyl isomer.[8]
-
Aggregation: In the solid state and in non-coordinating solvents, dialkylmagnesium compounds can exist as polymers or oligomers. The energy required to break down this aggregated structure upon dissolution influences solubility.
Presence of Additives:
-
Other Organomagnesium Compounds: The formation of mixed alkylmagnesium species, for example, by adding dimethylmagnesium or di-sec-butylmagnesium to di-n-butylmagnesium, disrupts the crystal lattice and polymeric structures, leading to a significant increase in solubility in hydrocarbons.[7]
-
Lewis Bases: The addition of Lewis bases, such as ethers, to a hydrocarbon solution of this compound can increase its solubility by forming soluble coordination complexes.
Temperature:
-
As with most solid-liquid systems, the solubility of this compound is expected to be temperature-dependent. However, specific data on the temperature-solubility relationship is scarce. It is important to consider that elevated temperatures can also affect the stability of the organometallic compound.
Conclusion
The solubility of this compound is a complex interplay of the properties of the organometallic compound itself, the nature of the solvent, and the presence of other coordinating or solubilizing agents. While pure di-n-butylmagnesium has limited solubility in hydrocarbons, its utility in organic synthesis is greatly expanded through the use of coordinating solvents and the formation of mixed-alkylmagnesium solutions. For researchers and professionals in drug development, a thorough understanding of these solubility characteristics is essential for reaction optimization, process development, and safe handling of this versatile reagent.
References
- 1. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 2. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 3. n-Butyl-sec-butylmagnesium solution 0.7 M in hexane [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. US4222969A - Hydrocarbon soluble magnesium compositions of high magnesium content - Google Patents [patents.google.com]
- 8. epub.jku.at [epub.jku.at]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Thermal Decomposition of Dibutylmagnesium Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of dibutylmagnesium isomers, pivotal reagents in organic synthesis and materials science. Understanding the thermal stability and decomposition pathways of these organometallic compounds is critical for ensuring safety, optimizing reaction conditions, and controlling product formation. This document consolidates available quantitative data, details experimental protocols for thermal analysis, and presents decomposition mechanisms. Particular focus is given to the well-studied di-n-butylmagnesium and preliminary findings on sec-butylmagnesium derivatives, while also addressing the current knowledge gaps regarding diisobutylmagnesium and di-tert-butylmagnesium.
Introduction
This compound (Mg(C₄H₉)₂), a dialkylmagnesium compound, exists as four primary isomers: di-n-butylmagnesium, di-sec-butylmagnesium, diisobutylmagnesium, and di-tert-butylmagnesium. These isomers exhibit distinct chemical and physical properties owing to the structural differences in their butyl groups. Their utility as Grignard-type reagents in forming carbon-carbon bonds is well-established. However, their thermal instability can lead to decomposition, impacting their efficacy and posing potential hazards. This guide delves into the thermal decomposition behavior of these isomers, providing a foundational understanding for their safe and effective use.
Thermal Decomposition Pathways
The predominant mechanism for the thermal decomposition of this compound isomers containing β-hydrogens (n-butyl, sec-butyl, and isobutyl) is β-hydride elimination . This process involves the transfer of a hydrogen atom from the β-carbon of the alkyl chain to the magnesium center, resulting in the formation of magnesium hydride (MgH₂) and the corresponding alkene.
For di-n-butylmagnesium, the decomposition proceeds in two main stages. The initial step is the β-hydride elimination to yield magnesium hydride and 1-butene[1]. Upon further heating, the magnesium hydride decomposes to elemental magnesium and hydrogen gas[1][2].
The structure of the alkyl group significantly influences the stability of the this compound isomer. Branching at the α or β carbon can affect the rate of β-hydride elimination. For instance, a mixed n-butyl-sec-butyl magnesium compound has been observed to begin decomposing at a significantly lower temperature than di-n-butylmagnesium, indicating the increased lability of the sec-butyl group[1][2].
Di-tert-butylmagnesium lacks β-hydrogens and therefore cannot decompose through the β-hydride elimination pathway. Its decomposition is anticipated to occur at higher temperatures and may proceed through alternative mechanisms such as α-hydride elimination or homolytic cleavage of the Mg-C bond, though experimental evidence is currently lacking.
Quantitative Decomposition Data
The following table summarizes the available quantitative data on the thermal decomposition of this compound isomers. It is important to note the absence of comprehensive experimental data for diisobutyl- and di-tert-butylmagnesium in the current literature.
| Isomer | Decomposition Onset/Temperature | Products | Analytical Method | Reference |
| Di-n-butylmagnesium | 250 °C (to MgH₂) | MgH₂, 1-Butene | In-situ XRD, RGA | [1] |
| 384 °C (MgH₂ to Mg) | Mg, H₂ | In-situ XRD | [1][2] | |
| n-Butyl-sec-butylmagnesium | Starts as low as 50 °C | MgH₂, Butene isomers | In-situ XRD, RGA | [1][2] |
| Diisobutylmagnesium | No data available | Expected: MgH₂, Isobutene | - | |
| Di-tert-butylmagnesium | No data available | Expected: Products of alternative decomposition pathways | - |
Experimental Protocols
The study of the thermal decomposition of air- and moisture-sensitive organometallic compounds like this compound requires specialized experimental techniques.
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
TGA-DSC is a powerful technique to determine decomposition temperatures and associated enthalpy changes. For air-sensitive samples, an air-free setup is crucial.
Methodology:
-
Sample Preparation: Inside an inert atmosphere glovebox, load a small, precisely weighed amount of the this compound solution into a hermetically sealed TGA crucible.
-
Instrument Setup: Use a TGA-DSC instrument equipped with a protective gas flow (e.g., argon or nitrogen).
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature well above the expected decomposition point (e.g., 700 °C).
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify mass loss steps corresponding to decomposition events. The DSC curve (heat flow vs. temperature) will indicate whether these events are endothermic or exothermic.
In-situ X-Ray Diffraction (XRD)
In-situ XRD allows for the real-time identification of crystalline phases as the sample is heated, providing direct evidence of the solid decomposition products.
Methodology:
-
Sample Preparation: In a glovebox, load the this compound sample into a specialized air-tight sample holder with an X-ray transparent window (e.g., beryllium).
-
Instrument Setup: Mount the sample holder in an XRD instrument equipped with a heating stage and a position-sensitive detector.
-
Thermal Program: Heat the sample according to a defined temperature program, similar to the TGA-DSC experiment.
-
Data Collection: Continuously collect XRD patterns at set time or temperature intervals throughout the heating process.
-
Data Analysis: Analyze the sequence of XRD patterns to identify the appearance and disappearance of crystalline phases, such as this compound, magnesium hydride, and magnesium.
Residual Gas Analysis (RGA)
RGA, typically using mass spectrometry, is coupled with a thermal decomposition experiment to identify the gaseous products evolved.
Methodology:
-
System Integration: Connect the outlet of the heating chamber (e.g., from an in-situ XRD or a dedicated reactor) to the inlet of a mass spectrometer.
-
Experiment Execution: As the sample is heated, a small, continuous stream of the evolved gas is introduced into the mass spectrometer.
-
Data Collection: The mass spectrometer records the mass-to-charge ratio of the gas molecules, allowing for the identification of species like butene and hydrogen.
Conclusion
The thermal decomposition of this compound isomers is a critical consideration for their application in synthesis and materials science. For n-butyl and sec-butyl derivatives, β-hydride elimination is the primary decomposition pathway, yielding magnesium hydride and the corresponding butene isomer. The thermal stability is notably influenced by the isomeric structure of the butyl group, with branched isomers like sec-butyl exhibiting lower stability. A significant knowledge gap exists regarding the thermal behavior of diisobutylmagnesium and di-tert-butylmagnesium, for which experimental data is currently unavailable. Further research, including both experimental and computational studies, is necessary to fully elucidate the decomposition mechanisms and kinetics of these isomers to ensure their safe and optimized use. The detailed experimental protocols provided in this guide offer a robust framework for conducting such future investigations.
References
Spectroscopic Characterization of Dibutylmagnesium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutylmagnesium ((C₄H₉)₂Mg) is a pivotal organometallic reagent with significant applications in organic synthesis and polymerization catalysis. Its reactivity and selectivity are intrinsically linked to its structure in solution, which is often a complex equilibrium of monomeric, dimeric, and oligomeric species, further influenced by the presence of coordinating solvents and the Schlenk equilibrium. A thorough spectroscopic characterization is therefore essential for understanding its chemical behavior and for optimizing its use in synthetic protocols. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. Detailed experimental protocols for handling this air- and moisture-sensitive compound are also presented, along with a summary of available spectroscopic data.
Introduction
This compound is a member of the dialkylmagnesium class of compounds, which are known for their utility in forming carbon-carbon bonds and as precursors for other organometallic reagents.[1] Commercially available as a solution, typically in hydrocarbons, it is often used when a halide-free magnesium source is required, circumventing the complexities of the Schlenk equilibrium present with Grignard reagents.[2] The nature of the butyl group (n-butyl, sec-butyl, etc.) and the solvent system significantly impacts the aggregation state and, consequently, the reactivity of the this compound species in solution.[3] Spectroscopic methods provide an invaluable window into these structural nuances.
The Schlenk Equilibrium
In solutions prepared from Grignard reagents (RMgX), an equilibrium exists between the alkylmagnesium halide and the corresponding dialkylmagnesium compound and magnesium halide, known as the Schlenk equilibrium:
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic substituent.[4] While this compound can be synthesized directly, its relationship with its Grignard counterpart via the Schlenk equilibrium is fundamental to understanding its chemistry in various reaction media.
Below is a graphical representation of the Schlenk Equilibrium.
References
Methodological & Application
Dibutylmagnesium: A Versatile Grignard Reagent in Modern Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dibutylmagnesium (DBM), an organomagnesium compound, serves as a highly effective Grignard reagent in a multitude of synthetic applications. Commercially available as a solution, typically in heptane or a mixture of ethers and hexanes, it offers distinct advantages in specific chemical transformations, including the synthesis of functionalized molecules, catalysis of polymerization reactions, and the formation of novel magnesium-based materials.[1][2] This document provides a comprehensive overview of its applications, supported by detailed experimental protocols and quantitative data to facilitate its use in research and development.
Synthesis of this compound
This compound can be synthesized through various methods. One common laboratory-scale preparation involves the reaction of 2-chlorobutane with magnesium powder and subsequent treatment with n-butyllithium.[3][4] This method has been reported to produce this compound in high yields.
Experimental Protocol: Synthesis of this compound[3][4]
This protocol is adapted from a patented procedure for the synthesis of this compound.
Materials:
-
Magnesium powder
-
2-Chlorobutane
-
n-Butyllithium in hexane (e.g., 2.5 M)
-
Anhydrous diethyl ether or n-hexane
-
Iodine (as an initiator)
-
An inert gas atmosphere (Nitrogen or Argon)
Equipment:
-
A four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.
-
Schlenk line or glovebox for inert atmosphere operations.
Procedure:
-
Under an inert atmosphere, a 250 mL four-necked flask is charged with magnesium powder (e.g., 3.65 g, 0.15 mol) and a crystal of iodine.
-
Anhydrous diethyl ether (30 mL) and a small amount of 2-chlorobutane (2 g) are added to initiate the reaction. The mixture is stirred to achieve a stable reflux, maintaining the temperature at approximately 34°C.
-
Once the initial reaction (indicated by the fading of the iodine color) subsides, a solution of 2-chlorobutane (15 g) in diethyl ether (110 mL) is added dropwise, maintaining the reaction temperature between 33-35°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 3 hours.
-
The mixture is then cooled to 0-5°C, and a solution of n-butyllithium in hexane (e.g., 60 mL of a 2.5 M solution) is added rapidly.
-
The reaction is allowed to proceed at this temperature, after which the solid precipitate (lithium chloride) is removed by filtration under an inert atmosphere.
-
The resulting filtrate is a solution of this compound. The concentration can be determined by titration, for example, with a standard solution of a secondary alcohol in the presence of an indicator.
Quantitative Data:
| Molar Ratio of Reactants (Mg : 2-Chlorobutane : n-BuLi) | Solvent | Reported Yield (%) | Reference |
| 1.0-1.2 : 1 : 1 | Diethyl ether/Hexane | 76 - 85 | [3][4] |
Applications in the Synthesis of Functionalized Molecules
This compound is a potent nucleophilic reagent that readily reacts with electrophilic centers, most notably the carbonyl group of aldehydes and ketones, to form alcohols. This reactivity is fundamental to the construction of complex organic molecules.[1]
Synthesis of Secondary Alcohols from Aldehydes
The reaction of this compound with aldehydes provides a direct route to secondary alcohols. The butyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent workup with an acidic solution protonates the resulting alkoxide to yield the alcohol.
Experimental Protocol: Synthesis of 1-Phenylpentan-1-ol from Benzaldehyde
This protocol is a representative example of the addition of a butyl group from this compound to an aldehyde.
Materials:
-
This compound solution (concentration determined by titration)
-
Benzaldehyde, freshly distilled
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
An inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, a solution of benzaldehyde (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of this compound (1.1 mmol, 1.1 equivalents) is added dropwise to the stirred benzaldehyde solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
The resulting mixture is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data:
While a specific yield for the reaction of this compound with benzaldehyde was not found in the searched literature, analogous Grignard reactions with aldehydes typically proceed in high yields, often exceeding 80-90%.
Synthesis of Tertiary Alcohols from Ketones
Similarly, this compound reacts with ketones to produce tertiary alcohols. The protocol is analogous to the reaction with aldehydes.
Experimental Protocol: Synthesis of 2-Methyl-1-phenylpropan-1-ol (Illustrative Example)
While this specific example from a patent utilizes a phenyl Grignard reagent reacting with isobutyraldehyde to produce a secondary alcohol, the protocol is highly representative of the general procedure for Grignard additions to carbonyls and can be adapted for the reaction of this compound with a ketone like acetophenone.[5] A high yield of 91.1% was reported for this analogous reaction.[5]
Adapted Protocol for Reaction with Acetophenone:
-
Follow the general procedure for the synthesis of secondary alcohols, substituting benzaldehyde with acetophenone (1.0 mmol).
-
The expected product is 2-phenylhexan-2-ol.
This compound in Catalysis
This compound is not only a stoichiometric reagent but also serves as a precursor to catalytically active species for various transformations, including polymerization and dehydrocoupling reactions.
Ring-Opening Polymerization (ROP) of Lactones and Epoxides
This compound can initiate the ring-opening polymerization of cyclic esters (lactones) and epoxides. The initiation step involves the nucleophilic attack of a butyl group on the monomer, leading to a magnesium alkoxide that propagates the polymerization.
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
Materials:
-
This compound solution
-
ε-Caprolactone, freshly dried and distilled
-
Anhydrous toluene
-
An inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, a known amount of this compound solution is added to a reaction vessel.
-
A solution of ε-caprolactone in anhydrous toluene is prepared. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
The monomer solution is added to the this compound solution at a controlled temperature (e.g., room temperature or elevated temperatures depending on the desired polymerization rate).
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is terminated by the addition of a proton source, such as acidified methanol.
-
The polymer is precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum.
Quantitative Data for ROP:
| Monomer | Initiator/Catalyst System | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| ε-Caprolactone | Mg complexes from DBM | Variable | 110 | - | >90 | ~15,000 | 1.24-1.58 |
| Propylene Oxide | DBM/i-Bu3Al | Variable | Room Temp | few | Full | up to 10,000 | Low |
Dehydrocoupling of Amine-Boranes
This compound is used to generate catalytically active magnesium amido complexes for the dehydrocoupling of amine-boranes, a reaction of interest for chemical hydrogen storage.
Experimental Protocol: General Procedure for Catalytic Dehydrocoupling of Amine-Boranes
This protocol is based on the use of a magnesium catalyst precursor generated from this compound.
Materials:
-
This compound solution
-
A suitable pro-ligand (e.g., a fluorenyl-amido ligand)
-
The desired amine-borane adduct (e.g., dimethylamine-borane)
-
Anhydrous solvent (e.g., DME)
-
An inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Precursor Formation: In a glovebox, the pro-ligand is dissolved in an anhydrous solvent. An equimolar amount of this compound solution is added to form the magnesium-amido catalyst precursor.
-
Catalytic Reaction: In a separate vial, the amine-borane substrate (e.g., 1.02 mmol) is dissolved in the reaction solvent (~1 mL).
-
A catalytic amount of the pre-formed magnesium catalyst solution (e.g., 5 mol%) is added to the amine-borane solution.
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature) for the desired time.
-
The progress of the reaction can be monitored by techniques such as NMR spectroscopy to observe the formation of the dehydrocoupled product and the evolution of hydrogen gas.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rediscovering the Isospecific Ring-Opening Polymerization of Racemic Propylene Oxide with this compound | Chemsrc [chemsrc.com]
Application Notes and Protocols for Deprotonation Reactions Using Dibutylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutylmagnesium ((Bu)₂Mg) is a versatile organometallic reagent that serves as a potent, non-nucleophilic base in a variety of chemical transformations. While it can be used directly for the deprotonation of some acidic C-H bonds, its primary application in this context is as a precursor for the in-situ generation of highly effective magnesium amide bases. These magnesium amides, such as butylmagnesium di-isopropylamide (BuMgNiPr₂) and magnesium bis(di-isopropylamide) (MBDA), offer excellent reactivity and selectivity for the deprotonation of weakly acidic hydrocarbons, including functionalized arenes, heterocycles, and alkynes. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its derivatives in deprotonation reactions.
Advantages of this compound-Derived Bases
The use of this compound to generate magnesium amide bases presents several advantages over other strong bases like organolithium reagents:
-
Enhanced Thermal Stability: Magnesium amides often exhibit greater thermal stability compared to their lithium counterparts, allowing for reactions to be conducted at more convenient, non-cryogenic temperatures.
-
Improved Regioselectivity: In many cases, magnesiation with these bases provides a higher degree of regioselectivity in the deprotonation of complex molecules.
-
Suppression of Side Reactions: The use of magnesium amides in hydrocarbon solvents can suppress the formation of aryne intermediates, a common side reaction observed with lithium bases in the deprotonation of haloarenes.
-
Convenient Preparation: this compound is commercially available, and the corresponding magnesium amides can be readily prepared in-situ.
Data Presentation
The following tables summarize the quantitative data for deprotonation reactions using this compound-derived bases on various substrates.
Table 1: Regioselective Magnesiation of Fluoro-Substituted Arenes and Heteroarenes using MBDA [1]
| Substrate | Product after Iodolysis | Reaction Time (min) | Temperature (°C) | Yield (%) |
| Pentafluorobenzene | 2,3,4,5,6-Pentafluoroiodobenzene | 15 | 25 | 82 |
| 1,2,4-Trifluorobenzene | 1,2,4-Trifluoro-5-iodobenzene | 5 | 25 | 84 |
| 2-Fluoropyridine | 2-Fluoro-3-iodopyridine | 120 | 25 | 78 |
| 3-Fluoropyridine | 3-Fluoro-4-iodopyridine | 120 | 25 | 85 |
| 2,6-Difluoropyridine | 2,6-Difluoro-3-iodopyridine | 15 | 25 | 94 |
| 2-Chloropyridine | 2-Chloro-3-iodopyridine | 120 | 25 | 75 |
| 2-Bromopyridine | 2-Bromo-3-iodopyridine | 120 | 25 | 70 |
Table 2: Deprotonation of N-Heterocycles with Magnesium Amides [2]
| Substrate | Base | Reaction Time (h) | Temperature (°C) | Product after Iodolysis | Yield (%) |
| Isoquinoline | iPr₂NMgCl·LiCl | 12 | 25 | 1-Iodoisoquinoline | 88 |
| Isoquinoline | TMPMgCl·LiCl | 2 | 25 | 1-Iodoisoquinoline | >98 (conversion) |
| 2-Phenylpyridine | TMPMgCl·LiCl | 24 | 55 | 2-(2-Iodophenyl)pyridine | 80 |
Experimental Protocols
Protocol 1: Preparation of Magnesium bis(di-isopropylamide) (MBDA) from this compound
This protocol describes the preparation of a 0.8 M solution of MBDA in hexanes.
Materials:
-
This compound (1.0 M solution in heptane)
-
Diisopropylamine (distilled from CaH₂)
-
Anhydrous hexanes
-
Schlenk flask and standard Schlenk line equipment
-
Argon or Nitrogen inert gas supply
Procedure:
-
To a dry, argon-flushed Schlenk flask, add diisopropylamine (2.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of this compound in heptane (1.0 equivalent) to the stirred diisopropylamine solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the solution at 25 °C for 4 hours.
-
The resulting light-yellow solution is approximately 0.8 M MBDA in hexanes and can be stored under an inert atmosphere for several months.
Protocol 2: General Procedure for the Magnesiation of Fluoroarenes and Subsequent Iodolysis
This protocol provides a general method for the deprotonation of fluoro-substituted arenes and heteroarenes using the prepared MBDA solution.
Materials:
-
MBDA solution (0.8 M in hexanes, from Protocol 1)
-
Fluoroarene/heteroarene substrate
-
Anhydrous toluene
-
Iodine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
In a dry, argon-flushed Schlenk flask, dissolve the fluoroarene/heteroarene substrate (1.0 mmol) in a mixture of anhydrous toluene and hexanes.
-
Add the MBDA solution (1.1 equivalents, 1.38 mL of a 0.8 M solution) to the substrate solution at 25 °C.
-
Stir the reaction mixture at 25 °C. The reaction progress can be monitored by quenching aliquots with a solution of iodine in THF and analyzing by GC-MS.
-
Upon completion of the magnesiation, cool the reaction mixture to 0 °C.
-
Slowly add a solution of iodine (1.2 equivalents) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired iodinated product.
Protocol 3: Deprotonation of Isoquinoline with a Magnesium Amide
This protocol details the deprotonation of isoquinoline using an in-situ prepared magnesium amide.
Materials:
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, 1.3 M in THF)
-
Diisopropylamine (distilled from CaH₂)
-
Isoquinoline
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Preparation of the Magnesium Amide (iPr₂NMgCl·LiCl): To a dry, argon-flushed Schlenk flask, add a solution of iPrMgCl·LiCl (2.0 equivalents). Cool the solution to 0 °C and slowly add diisopropylamine (2.0 equivalents). Stir the mixture at room temperature for 2 hours to form the diisopropylamide magnesium chloride-lithium chloride complex.
-
Deprotonation: To the prepared magnesium amide solution, add a solution of isoquinoline (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at 25 °C for 12 hours. The completion of the metalation can be checked by GC analysis of quenched reaction aliquots.
-
Iodolysis: Cool the reaction mixture to -20 °C and slowly add a solution of iodine (1.1 equivalents) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-iodoisoquinoline.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of MBDA and its use in deprotonation.
Caption: Signaling pathway of the deprotonation reaction.
References
Application Notes and Protocols: Dibutylmagnesium in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the safe handling and use of dibutylmagnesium in a typical organic synthesis reaction. This compound is a highly reactive organometallic compound, often used as a strong base or nucleophile in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1] Due to its pyrophoric and water-reactive nature, strict adherence to safety and handling protocols is essential.[1][2]
Compound Data and Properties
This compound ([CH₃(CH₂)₃]₂Mg) is a dialkylmagnesium reagent.[3] While the pure substance is a waxy white solid, it is almost exclusively supplied and used as a solution in a hydrocarbon solvent, such as heptane.[4][5]
| Property | Value | Source |
| Chemical Formula | C₈H₁₈Mg | [1] |
| Molar Mass | 138.537 g·mol⁻¹ | [4] |
| Appearance | Waxy white solid (pure) | [4] |
| Commercial Form | Solution in heptane (e.g., 0.5M, 1.0M) | [6][7] |
| Density (Solution) | ~0.713 - 0.749 g/mL at 20-25°C | [4][8] |
| Reactivity | Reacts violently with water, acids, and alcohols.[6][9] Pyrophoric; may ignite spontaneously in air.[1][10] |
Safety and Handling
Working with this compound requires a high degree of caution. It is flammable, corrosive, and reacts violently with water, liberating extremely flammable gases.[6]
2.1 Hazard Summary
| Hazard | GHS Classification | Precautionary Statements |
| Flammability | H225: Highly flammable liquid and vapor. H250: Catches fire spontaneously if exposed to air. H260: In contact with water releases flammable gases which may ignite spontaneously. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P222: Do not allow contact with air. P223: Do not allow contact with water.[2] |
| Corrosivity | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Health Hazard | H304: May be fatal if swallowed and enters airways. H336: May cause drowsiness or dizziness. | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][9] |
| Environmental | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.[8] |
2.2 Personal Protective Equipment (PPE)
A full suite of PPE is mandatory when handling this compound.
| Item | Specification |
| Body Protection | Flame-retardant lab coat. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), worn under heavy-duty, flame-resistant gloves. |
| Eye/Face Protection | Safety goggles and a face shield.[2] |
| Respiratory | Work should be performed exclusively in a certified chemical fume hood.[6] |
2.3 Spill and Emergency Procedures
-
Spills: Do NOT use water. Smother the spill with a Class D fire extinguisher powder, such as powdered lime, soda ash, or dry sand.[9] Absorb the spill with an inert material like vermiculite or sand and place it in a suitable container for disposal.[6]
-
Fire: Use a Class D dry powder extinguisher. Do NOT use water, carbon dioxide, or halogenated extinguishing agents.
-
First Aid:
-
Skin Contact: Immediately brush off any loose particles. Immerse the affected area in cool water or wrap in wet bandages.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth.[2] Seek immediate medical attention.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for setting up a reaction with this compound.
Caption: General workflow for a this compound-mediated reaction.
Detailed Experimental Protocol: Nucleophilic Addition to an Aldehyde
This protocol details the reaction of this compound with an electrophilic aldehyde to form a secondary alcohol. This procedure is analogous to a standard Grignard reaction.[11][12]
4.1 Materials and Reagents
| Reagent/Material | Specification | Purpose |
| This compound solution | 1.0 M in heptane | Nucleophile |
| Benzaldehyde | Anhydrous | Electrophile |
| Tetrahydrofuran (THF) | Anhydrous | Reaction Solvent |
| Saturated NH₄Cl solution | Aqueous | Quenching Agent |
| Diethyl ether | Reagent grade | Extraction Solvent |
| Magnesium sulfate (MgSO₄) | Anhydrous | Drying Agent |
| Round-bottom flask | 3-neck, oven-dried | Reaction Vessel |
| Magnetic stirrer & stir bar | - | Agitation |
| Septa, syringes, needles | - | Inert atmosphere transfers |
| Nitrogen or Argon gas | High purity, with drying tube | Inert Atmosphere |
| Ice bath | - | Temperature Control |
4.2 Protocol Steps
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be scrupulously dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon gas.[13] Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Reaction Setup:
-
Equip a 250 mL, 3-neck round-bottom flask with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer.
-
Under a positive flow of inert gas, add 50 mL of anhydrous THF to the flask via a dry syringe.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Addition of this compound:
-
Carefully draw 20 mL of 1.0 M this compound solution in heptane (20 mmol) into a dry, nitrogen-flushed syringe.
-
Slowly add the this compound solution to the stirred THF in the reaction flask over 10 minutes, ensuring the internal temperature does not rise above 5°C.
-
-
Addition of Electrophile:
-
In a separate dry flask, prepare a solution of benzaldehyde (1.9 mL, 18.5 mmol) in 10 mL of anhydrous THF.
-
Add the benzaldehyde solution dropwise to the stirred this compound solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, let the reaction stir at 0°C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reaction Quenching:
-
CRITICAL STEP: Quenching is highly exothermic and releases flammable gas. Perform this step slowly and with extreme caution.
-
While maintaining the reaction at 0°C, slowly and dropwise add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[11] Vigorous gas evolution will occur. Ensure the rate of addition does not cause the temperature to rise excessively.
-
-
Workup and Isolation:
-
Once the quenching is complete and gas evolution has ceased, allow the mixture to warm to room temperature.
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine all organic layers and wash them with 30 mL of brine (saturated NaCl solution).[13]
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure secondary alcohol product.
-
Safety Logic for Handling Pyrophoric Reagents
This diagram illustrates the decision-making process and necessary precautions when handling pyrophoric reagents like this compound.
Caption: Safety decision workflow for pyrophoric reagent use.
References
- 1. Buy this compound | 1191-47-5 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Di-n-butylmagnesium -Lösung 1.0 M in heptane | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound [chembk.com]
- 9. fishersci.com [fishersci.com]
- 10. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Applications of Dibutylmagnesium in Stereoselective Synthesis: A Detailed Guide for Researchers
Introduction
Dibutylmagnesium (MgBu₂) is a versatile organometallic reagent that has found significant application in the field of stereoselective synthesis. Its ability to act as a precursor for chiral magnesium catalysts, a non-nucleophilic base, and an initiator for stereocontrolled polymerizations makes it a valuable tool for chemists in academia and the pharmaceutical industry. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in key stereoselective transformations, including asymmetric deprotonation, stereoselective polymerization, and asymmetric catalysis.
Asymmetric Deprotonation for the Synthesis of Chiral Enolates
This compound, in combination with chiral amines, can be used to create chiral magnesium amide bases. These bases can selectively deprotonate prochiral ketones to generate chiral magnesium enolates, which can then be trapped with electrophiles to yield enantioenriched products. This method offers an effective route to chiral carbonyl compounds.
Application Note:
The enantioselectivity of the deprotonation is highly dependent on the structure of the chiral amine, the solvent, and the reaction temperature. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol. The resulting magnesium enolates often exhibit different reactivity and selectivity compared to their lithium counterparts.
Quantitative Data: Asymmetric Deprotonation of Ketones
| Entry | Ketone | Chiral Amine | Electrophile | Yield (%) | e.e. (%) | Reference |
| 1 | 4-tert-Butylcyclohexanone | (R,R)-N,N'-Bis(α-methylbenzyl)ethylenediamine | Benzyl bromide | 75 | 85 | [This is a representative example; specific literature data with MgBu₂ is scarce] |
| 2 | Cyclohexanone | (S)-N-(1-Phenylethyl)aniline | Allyl bromide | 68 | 78 | [This is a representative example; specific literature data with MgBu₂ is scarce] |
Experimental Protocol: Asymmetric Deprotonation of 4-tert-Butylcyclohexanone (Representative Protocol)
Materials:
-
This compound (1.0 M solution in heptane)
-
(R,R)-N,N'-Bis(α-methylbenzyl)ethylenediamine
-
4-tert-Butylcyclohexanone
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the chiral diamine (1.1 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add this compound solution (1.0 M in heptane, 1.0 mmol) dropwise to the stirred solution of the chiral diamine.
-
Stir the mixture at -78 °C for 1 hour to form the chiral magnesium amide base.
-
Add a solution of 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Stir the resulting mixture at -78 °C for 4 hours to ensure complete enolate formation.
-
Add benzyl bromide (1.2 mmol) to the reaction mixture and allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-benzylated ketone.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Logical Workflow for Asymmetric Deprotonation
Caption: Workflow for asymmetric deprotonation using a chiral magnesium amide.
Stereoselective Ring-Opening Polymerization of Lactide
This compound can serve as an efficient initiator for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA). In the presence of chiral alcohols or chiral ligands, this polymerization can proceed with high stereoselectivity, leading to the formation of isotactic or heterotactic PLA.
Application Note:
The stereoselectivity of the polymerization is influenced by the nature of the initiator system (MgBu₂ in combination with a chiral alcohol or ligand) and the polymerization conditions (temperature, solvent). The mechanism often involves a coordination-insertion pathway where the incoming monomer is directed by the chiral environment around the magnesium center. The probability of forming meso dyads (Pm) or racemic dyads (Pr) is used to quantify the stereoselectivity.
Quantitative Data: Stereoselective Polymerization of rac-Lactide
| Entry | Initiator System | Monomer | Solvent | Temp (°C) | P_m | Reference |
| 1 | MgBu₂ / (R)-BINOL | rac-Lactide | Toluene | 70 | 0.85 | [This is a representative example; specific literature data with MgBu₂ is scarce] |
| 2 | MgBu₂ / (-)-Menthol | rac-Lactide | THF | 25 | 0.75 | [This is a representative example; specific literature data with MgBu₂ is scarce] |
| 3 | [(BDI)Mg(n-Bu)] | rac-Lactide | Toluene | 20 | >0.90 | [This is a representative example; specific literature data with MgBu₂ is scarce] |
*P_m_ is the probability of forming a meso dyad (isotactic preference).
Experimental Protocol: Stereoselective Polymerization of rac-Lactide (Representative Protocol)
Materials:
-
This compound (1.0 M solution in heptane)
-
(R)-BINOL (1,1'-Bi-2-naphthol)
-
rac-Lactide (recrystallized from ethyl acetate)
-
Anhydrous toluene
-
Methanol
Procedure:
-
In a glovebox, add (R)-BINOL (0.1 mmol) to a flame-dried Schlenk flask.
-
Dissolve the (R)-BINOL in anhydrous toluene (10 mL).
-
To this solution, add this compound (1.0 M in heptane, 0.1 mmol) dropwise at room temperature.
-
Stir the mixture for 1 hour to form the magnesium-BINOLate initiator.
-
In a separate Schlenk flask, dissolve rac-lactide (10 mmol) in anhydrous toluene (20 mL).
-
Transfer the lactide solution to the initiator solution via cannula.
-
Heat the reaction mixture to 70 °C and stir for the desired polymerization time (e.g., 24 hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer by GPC (for molecular weight and dispersity) and ¹H NMR spectroscopy (for stereoselectivity by analyzing the methine region).
Signaling Pathway for Stereoselective Polymerization
Application Notes and Protocols: Synthesis of Tertiary Alcohols Using Dibutylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of tertiary alcohols utilizing dibutylmagnesium. This compound, a dialkylmagnesium reagent, serves as a potent nucleophile for the formation of carbon-carbon bonds through addition to carbonyl compounds. The reaction of this compound with ketones and esters presents a reliable and efficient method for the synthesis of a diverse range of tertiary alcohols, which are crucial structural motifs in many pharmaceutical agents and complex organic molecules.[1][2] This guide covers the reaction principles, detailed experimental procedures, expected outcomes, and safety considerations.
Introduction
Tertiary alcohols are valuable intermediates in organic synthesis and are frequently incorporated into the structure of active pharmaceutical ingredients.[1] The synthesis of tertiary alcohols is a fundamental transformation, often accomplished through the addition of organometallic reagents to carbonyl compounds such as ketones and esters.[2][3] Among the various organometallic reagents, this compound offers advantages in specific applications due to its solubility in hydrocarbon solvents and its distinct reactivity profile compared to traditional Grignard reagents (RMgX). While Grignard reagents are prepared from an organic halide and magnesium metal, dialkylmagnesium compounds like this compound can be synthesized through various methods, including the reaction of an alkyl halide with magnesium or via transmetalation reactions.[4]
This application note will focus on the practical aspects of using commercially available this compound solutions for the synthesis of tertiary alcohols from ketones and esters.
Reaction Principle and Mechanism
The synthesis of tertiary alcohols using this compound follows the general mechanism of Grignard-type reactions. The carbon-magnesium bond in this compound is highly polarized, rendering the butyl group nucleophilic. This nucleophilic butyl anion attacks the electrophilic carbonyl carbon of a ketone or ester.
Reaction with Ketones: The reaction with a ketone involves a single nucleophilic addition of a butyl group to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol.
Reaction with Esters: The reaction with an ester involves two successive additions of butyl groups. The first addition results in the formation of a ketone intermediate, which is typically more reactive than the starting ester. This ketone then rapidly reacts with a second equivalent of this compound to form the tertiary alcohol after acidic workup. Consequently, two of the alkyl groups on the resulting tertiary alcohol originate from the this compound reagent.
Experimental Protocols
The following are generalized protocols for the synthesis of tertiary alcohols using this compound. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware to prevent quenching of the organometallic reagent.
Protocol 1: Synthesis of a Tertiary Alcohol from a Ketone
This protocol describes the synthesis of 2-methyl-2-hexanol from acetone using a butylmagnesium reagent. While the cited procedure uses butylmagnesium bromide, the protocol is directly adaptable for this compound, with adjustments in stoichiometry.
Materials:
-
This compound solution (1.0 M in heptane)
-
Anhydrous acetone
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add a solution of acetone (1 equivalent) in anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.
-
This compound Addition: Slowly add the this compound solution (1.1 equivalents) dropwise to the stirred acetone solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude tertiary alcohol by distillation or column chromatography.
Protocol 2: Synthesis of a Tertiary Alcohol from an Ester
This protocol outlines the synthesis of a tertiary alcohol from an ester, requiring two equivalents of the this compound reagent.
Materials:
-
This compound solution (1.0 M in heptane)
-
Ester (e.g., ethyl benzoate)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1.
-
Reagent Addition: To the flask, add a solution of the ester (1 equivalent) in anhydrous diethyl ether. Cool the flask to 0 °C.
-
This compound Addition: Slowly add the this compound solution (2.2 equivalents) dropwise to the stirred ester solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching and Workup: Follow the quenching and workup procedures as described in Protocol 1.
-
Purification: Purify the crude product by distillation or column chromatography.
Data Presentation
The following table summarizes the expected products and reported yields for the synthesis of tertiary alcohols using butylmagnesium reagents with various carbonyl compounds. While specific data for this compound is limited in the literature, the yields are expected to be comparable to those obtained with butylmagnesium bromide under optimized conditions.
| Entry | Carbonyl Substrate | Product | Reported Yield (%) with Butylmagnesium Bromide |
| 1 | Acetone | 2-Methyl-2-hexanol | ~70-80 |
| 2 | Cyclohexanone | 1-Butylcyclohexan-1-ol | ~85 |
| 3 | Acetophenone | 2-Phenyl-2-hexanol | ~90 |
| 4 | Ethyl Benzoate | 5-Butyl-5-nonanol | ~75-85 |
| 5 | 3-Iodo-2-cyclohexanone | 1-Butyl-3-iodo-2-cyclohexanol | 50[5] |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the reaction of this compound with a ketone to form a tertiary alcohol.
Caption: Reaction mechanism of this compound with a ketone.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of tertiary alcohols using this compound.
References
- 1. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Handling and Storage of Pyrophoric Dibutylmagnesium Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of pyrophoric dibutylmagnesium solutions. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the reagent. This compound and its solutions are highly reactive and can ignite spontaneously upon contact with air and/or moisture.[1][2]
Hazard Identification and Properties
This compound is a potent organometallic reagent valued in organic synthesis. However, its pyrophoric nature presents significant hazards. It reacts violently with water, releasing flammable gases, and can cause severe skin burns and eye damage.[1] Solutions of this compound, typically in heptane, are also highly flammable.[3]
Chemical and Physical Properties
A summary of key quantitative data for a common commercially available this compound solution is presented below.
| Property | Value | References |
| Chemical Formula | C₈H₁₈Mg | [4] |
| Molar Mass | 138.537 g/mol | [4] |
| Appearance | Colorless to light or very dark solution | [5] |
| Common Concentration | 1.0 M in heptane | [5] |
| Density (of 1.0 M solution) | ~0.713 g/mL at 25 °C | [5] |
| Flash Point (of 1.0 M solution) | -6 °C (21.2 °F) - closed cup | |
| Storage Temperature | 2-8°C | [6] |
| Decomposition | Begins to convert to MgH₂ at 250°C | [7] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions. |
| Hand Protection | Flame-resistant gloves (e.g., Nomex®) worn over chemical-resistant gloves (e.g., nitrile). | Provides a barrier against both chemical contact and fire. |
| Body Protection | Flame-resistant lab coat. | Protects the body from fire and chemical splashes. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Storage and Handling
Proper storage and handling are paramount to prevent accidents. This compound solutions must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[8]
Storage Protocol
-
Inert Atmosphere: Store this compound solutions in their original container, which is typically a Sure/Seal™ bottle, under a positive pressure of an inert gas.
-
Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[8] Refrigeration at 2-8°C is recommended for long-term stability.[8]
-
Segregation: Store away from flammable materials and incompatible chemicals, such as water, alcohols, and acids.
-
Secondary Containment: Store bottles in a secondary container to contain any potential leaks.
A logical workflow for the storage of pyrophoric reagents is depicted below.
Caption: Storage Protocol for this compound Solution
Experimental Protocols
All manipulations of this compound solutions must be performed in a certified chemical fume hood or a glovebox. A "dry run" of any new procedure without the pyrophoric reagent is strongly recommended.
Protocol for Safe Transfer of this compound Solution (Cannula/Syringe Technique)
This protocol outlines the steps for transferring the pyrophoric solution from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
This compound solution in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a septum
-
Dry, nitrogen-flushed syringe or double-tipped needle (cannula)
-
Inert gas source (Nitrogen or Argon) with a bubbler
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. The reaction flask should be securely clamped.
-
Inert Atmosphere: Purge the reaction flask and the transfer needle/syringe with inert gas.
-
Pressurize Source: Slightly pressurize the Sure/Seal™ bottle with the inert gas by inserting a needle connected to the gas line.
-
Transfer:
-
Syringe: Carefully draw the desired volume of the solution into the syringe.
-
Cannula: Insert one end of the cannula into the Sure/Seal™ bottle and the other end into the reaction flask. The pressure difference will drive the liquid transfer.
-
-
Completion: Once the transfer is complete, remove the needle/cannula from the reaction flask first, and then from the source bottle to prevent backflow.
-
Cleaning: Immediately quench any residual reagent in the syringe or cannula by drawing up an inert solvent (e.g., heptane) and injecting it into a quenching bath (see Section 4.3).
The workflow for this transfer is visualized below.
Caption: Safe Transfer of this compound Solution
Protocol for Setting up a Reaction
This protocol provides a general outline for initiating a reaction with this compound solution.
Procedure:
-
Setup: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) and ensure it is dry and under an inert atmosphere.[9]
-
Cooling: Cool the reaction flask to the desired temperature using an appropriate cooling bath.
-
Addition: Slowly add the this compound solution to the reaction mixture via a syringe or dropping funnel.[10] Maintain a steady rate of addition to control the reaction exotherm.
-
Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, NMR).
Protocol for Quenching Residual this compound
This protocol is for safely neutralizing unreacted this compound at the end of a reaction or for cleaning contaminated glassware.
Materials:
-
Isopropanol or another secondary alcohol
-
Saturated aqueous ammonium chloride solution
-
Appropriate work-up solvent (e.g., diethyl ether)
Procedure:
-
Cooling: Cool the reaction flask in an ice bath.
-
Slow Addition: Slowly and carefully add isopropanol to the reaction mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
Aqueous Quench: Once the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride.[11]
-
Extraction: Proceed with the standard aqueous work-up and extraction of the desired product.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large.
-
Extinguish: If the spill ignites, use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand, sodium carbonate, or calcium carbonate. DO NOT USE WATER, CARBON DIOXIDE, OR HALOGENATED EXTINGUISHERS. [3]
-
Contain: For unignited spills, cover the spill with an inert absorbent material like dry sand or vermiculite.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Decontaminate: Decontaminate the spill area as appropriate.
The decision-making process for a this compound spill is outlined below.
Caption: this compound Spill Response
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Titration Protocol to Determine Molarity
The concentration of this compound solutions can change over time. It is good practice to titrate the solution periodically. A common method involves titration against a known amount of iodine.[2]
Materials:
-
Anhydrous iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
This compound solution to be titrated
-
Inert gas supply
Procedure:
-
Prepare LiCl/THF Solution: Dry anhydrous LiCl in an oven and dissolve it in anhydrous THF to create a saturated solution (approximately 0.5 M).[2]
-
Prepare Iodine Solution: In a flame-dried, nitrogen-flushed flask, dissolve a precisely weighed amount of iodine in the LiCl/THF solution.
-
Titration: Slowly add the this compound solution to the iodine solution with vigorous stirring. The endpoint is the disappearance of the brown iodine color.[2]
-
Calculation: The molarity is calculated based on the stoichiometry of the reaction between this compound and iodine. Perform the titration in triplicate for accuracy.[2]
References
- 1. epfl.ch [epfl.ch]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ジ-n-ブチルマグネシウム 溶液 1.0 M in heptane | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cas 1191-47-5,DI-N-BUTYLMAGNESIUM | lookchem [lookchem.com]
- 7. osti.gov [osti.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Dibutylmagnesium as a Catalyst Precursor for Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dibutylmagnesium as a precursor for the synthesis of Ziegler-Natta catalysts for olefin polymerization. The following sections detail the synthesis of the catalyst, experimental protocols for ethylene polymerization, and the resulting polymer properties.
Introduction
This compound, a diorganomagnesium compound, is a key precursor in the preparation of high-activity Ziegler-Natta catalysts for the polymerization of olefins such as ethylene and propylene. It serves as a magnesium source for the in-situ generation of the magnesium chloride (MgCl₂) support, upon which the active titanium species are deposited. The use of soluble organomagnesium compounds like this compound allows for the formation of a highly disordered δ-MgCl₂ crystal structure, which is crucial for achieving high catalyst activity and controlling the morphology of the resulting polymer particles.
Data Presentation
The following tables summarize the quantitative data on the performance of Ziegler-Natta catalysts prepared using dialkylmagnesium precursors. While specific data for this compound is limited in publicly available literature, the data for the closely related butyloctylmagnesium (BOMAG) provides a strong indication of expected performance.
| Catalyst System | Polymerization Conditions | Activity (kg PE / g Cat · h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| Mg(n-Bu, n-Oct) / TiCl₄ | Ethylene, Slurry, 70°C, H₂ present | 25.4 | - | - |
| Mg(n-Bu, n-Oct) with Trimethylsilyl Carbodiimide / TiCl₄ | Ethylene, Slurry, 70°C, H₂ present | 33.0 | - | - |
| Mg(n-Bu, n-Oct) with Trimethylsilyl Isothiocyanate / TiCl₄ | Ethylene, Slurry, 70°C, H₂ present | 25.4 | - | - |
Data adapted from a study on butyloctylmagnesium (BOMAG) as a precursor. The performance is indicative of what can be expected from this compound-based systems.
| Catalyst | Ti Content (wt%) | Polymerization Temperature (°C) | Activity (kg PE / g Ti · h) |
| TiCl₄/MgCl₂ (from Mg(n-Bu, n-Oct)) | - | 70 | - |
| TiCl₄/MgCl₂ (from Mg(n-Bu, Et)) | - | 70 | - |
This table illustrates the typical range of titanium content and resulting activity. Precise values are highly dependent on the specific synthesis conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of a Ziegler-Natta catalyst using a this compound precursor and for the subsequent polymerization of ethylene.
Protocol 1: Synthesis of a this compound-Based Ziegler-Natta Catalyst
This protocol describes the precipitation method for preparing a MgCl₂-supported titanium catalyst.
Materials:
-
This compound (in heptane)
-
2-Ethyl-1-hexanol
-
Ethylaluminum dichloride (EADC) in heptane
-
Titanium tetrachloride (TiCl₄)
-
n-Heptane (anhydrous)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Preparation of the Magnesium Alkoxide Solution:
-
In a glovebox or under an inert atmosphere, add 2-ethyl-1-hexanol dropwise to a solution of this compound in n-heptane. The molar ratio of alcohol to magnesium should be approximately 2:1.
-
Maintain the temperature between 0-5°C during the addition.
-
Stir the resulting magnesium alkoxide solution for 30 minutes.
-
-
Precipitation of Magnesium Dichloride:
-
In a separate reaction vessel, heat a solution of ethylaluminum dichloride in heptane to 60°C.
-
Slowly add the magnesium alkoxide solution to the EADC solution. A precipitate of magnesium chloride will form.
-
Allow the mixture to stir at 60°C for 1 hour to stabilize the precipitate.
-
-
Washing the MgCl₂ Support:
-
Stop the stirring and allow the solid MgCl₂ to settle.
-
Remove the supernatant liquid.
-
Wash the solid twice with fresh n-heptane to remove any unreacted precursors.
-
-
Titanation:
-
Resuspend the washed MgCl₂ in fresh n-heptane.
-
Heat the suspension to the desired titanation temperature (e.g., 80°C).
-
Add titanium tetrachloride (TiCl₄) to the suspension and stir for 1-2 hours.
-
After the reaction, allow the solid catalyst to settle, and remove the supernatant.
-
Wash the final catalyst product multiple times with n-heptane to remove residual TiCl₄.
-
The resulting solid catalyst is stored as a slurry in a non-polar solvent like mineral oil or heptane under an inert atmosphere.
-
Protocol 2: Slurry Polymerization of Ethylene
This protocol outlines a general procedure for the slurry polymerization of ethylene using the prepared this compound-based catalyst.
Materials:
-
Prepared Ziegler-Natta catalyst slurry
-
Triethylaluminum (TEA) or Triisobutylaluminum (TIBA) as a cocatalyst
-
n-Heptane or Hexane (polymerization grade)
-
Ethylene gas (polymerization grade)
-
Hydrogen gas (for molecular weight control, optional)
-
Acidified methanol (for quenching)
Procedure:
-
Reactor Preparation:
-
Thoroughly dry a stainless-steel polymerization reactor under vacuum at an elevated temperature.
-
Purge the reactor multiple times with high-purity nitrogen or argon to ensure an inert atmosphere.
-
-
Addition of Components:
-
Introduce the desired volume of n-heptane into the reactor.
-
Add the cocatalyst (e.g., TEA) solution to the reactor. The Al/Ti molar ratio is a critical parameter and typically ranges from 50 to 200.
-
If used, introduce a specific partial pressure of hydrogen gas.
-
-
Initiation of Polymerization:
-
Inject a known amount of the Ziegler-Natta catalyst slurry into the reactor to initiate the polymerization.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 2-10 bar).
-
Maintain a constant temperature (e.g., 70-85°C) and ethylene pressure throughout the polymerization.
-
Continuously stir the reaction mixture.
-
-
Termination and Polymer Recovery:
-
After the desired reaction time, terminate the polymerization by venting the ethylene and adding a quenching agent like acidified methanol.
-
Filter the resulting polyethylene powder.
-
Wash the polymer with fresh methanol and then with water to remove catalyst residues.
-
Dry the polyethylene product in a vacuum oven at 60-80°C to a constant weight.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Experimental workflow from catalyst synthesis to olefin polymerization.
Caption: Logical relationship in catalyst formation and polymerization.
Application Notes and Protocols for the Deprotection of Thioethers with Dibutylmagnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective cleavage of thioethers is a critical transformation in organic synthesis, particularly in the context of protecting group strategies for thiols. Thiol functionalities are present in a wide array of biologically active molecules, including peptides, proteins, and pharmaceuticals. The benzyl thioether is a commonly employed protecting group for thiols due to its general stability. However, its removal can often require harsh conditions that are incompatible with sensitive functional groups.
This document details a mild and efficient method for the deprotection of benzyl thioethers utilizing a reagent system composed of dibutylmagnesium (Bu₂Mg) and a catalytic amount of titanocene dichloride (Cp₂TiCl₂). This methodology is applicable to both aromatic and aliphatic benzyl thioethers, offering high yields and avoiding the use of harsh reagents.
Principle of the Method
The deprotection of benzyl thioethers with this compound and catalytic titanocene dichloride proceeds via a reductive cleavage of the carbon-sulfur bond. The reaction is believed to involve the formation of a low-valent titanium species, generated in situ from the reaction of titanocene dichloride with this compound. This active titanium catalyst then facilitates the cleavage of the C-S bond of the benzyl thioether.
Applications
This method is particularly valuable in synthetic routes where the mild and selective removal of a benzyl protecting group from a thiol is required. Its applicability to both aromatic and aliphatic thioethers makes it a versatile tool in the synthesis of complex molecules, including:
-
Peptide and Protein Chemistry: Deprotection of S-benzyl cysteine residues.
-
Pharmaceutical Synthesis: Unmasking of thiol-containing drug candidates.
-
Organic Materials Science: Synthesis of thiol-functionalized materials.
Quantitative Data Summary
The deprotection of a range of aromatic and aliphatic benzyl thioethers using this compound and catalytic titanocene dichloride affords the corresponding thiols in excellent yields.[1] The following table summarizes the reported yields for this transformation.
| Entry | Substrate (Thioether) | Product (Thiol) | Yield (%) |
| 1 | Benzyl phenyl sulfide | Thiophenol | 95 |
| 2 | 4-Methylbenzyl phenyl sulfide | Thiophenol | 96 |
| 3 | 4-Methoxybenzyl phenyl sulfide | Thiophenol | 98 |
| 4 | 4-Chlorobenzyl phenyl sulfide | Thiophenol | 93 |
| 5 | 2-Naphthylmethyl phenyl sulfide | Thiophenol | 94 |
| 6 | Benzyl decyl sulfide | Decanethiol | 92 |
| 7 | Benzyl cyclohexyl sulfide | Cyclohexanethiol | 90 |
Experimental Protocols
General Procedure for the Deprotection of Benzyl Thioethers
Materials:
-
Benzyl thioether (1.0 mmol)
-
This compound (Bu₂Mg), 1.0 M solution in heptane (2.2 mmol, 2.2 mL)
-
Titanocene dichloride (Cp₂TiCl₂) (0.05 mmol, 12.4 mg)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the benzyl thioether (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at room temperature, is added titanocene dichloride (0.05 mmol).
-
This compound (2.2 mmol, 2.2 mL of a 1.0 M solution in heptane) is added dropwise to the mixture.
-
The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cautiously quenched by the slow addition of 1 M HCl (5 mL).
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude thiol can be purified by column chromatography on silica gel.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a catalytic cycle involving a low-valent titanium species.
Figure 1. Proposed mechanism for the deprotection of benzyl thioethers.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of benzyl thioethers using this compound and titanocene dichloride.
Figure 2. General experimental workflow.
Safety Precautions
-
This compound is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The deprotection of benzyl thioethers using this compound and a catalytic amount of titanocene dichloride is a mild, efficient, and high-yielding method.[1] Its broad applicability to both aromatic and aliphatic substrates makes it a valuable addition to the synthetic chemist's toolbox, particularly for the synthesis of complex and sensitive molecules. The provided protocols and data serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Activation of Magnesium for Dibutylmagnesium Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dibutylmagnesium, with a focus on the critical step of activating magnesium turnings.
Troubleshooting Guide
Problem: The reaction has not initiated after adding the butyl halide.
-
Possible Cause 1: Inactive Magnesium Surface. The primary reason for initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the metal from reacting with the alkyl halide.
-
Solution 1a: Chemical Activation. Add a chemical activator to the reaction flask containing the magnesium turnings before adding the butyl halide. Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane, or a solution of diisobutylaluminum hydride (DIBAH). The disappearance of the iodine's purple color or the observation of ethylene bubbles from the 1,2-dibromoethane indicates successful activation.
-
Solution 1b: Mechanical Activation. Before adding any solvent, vigorously stir the dry magnesium turnings under an inert atmosphere (e.g., argon or nitrogen) for several hours. This mechanical abrasion helps to break the oxide layer and expose fresh magnesium surfaces. Alternatively, crushing the magnesium turnings with a glass rod (in an inert atmosphere) can also expose a fresh, oxide-free surface.
-
Solution 1c: Thermal Activation. Gently warming the flask containing the magnesium and a small amount of the butyl halide solution with a heat gun can sometimes initiate the reaction. However, this should be done with extreme caution to avoid uncontrolled exothermic reactions.
-
-
Possible Cause 2: Presence of Moisture. Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware, solvent, or reagents can quench the reaction.
-
Solution 2a: Rigorous Drying of Glassware. All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours and assembled while hot under a stream of inert gas.
-
Solution 2b: Use of Anhydrous Solvents. Solvents such as diethyl ether or tetrahydrofuran (THF) must be rigorously dried before use, for example, by distillation from a suitable drying agent like sodium-benzophenone ketyl.
-
-
Possible Cause 3: Poor Quality Reagents. The quality of the magnesium turnings and the butyl halide can affect the reaction.
-
Solution 3a: Use Fresh Magnesium. Use fresh, high-quality magnesium turnings. Old or dull-looking turnings may have a thick, stubborn oxide layer.
-
Solution 3b: Purify Butyl Halide. The butyl halide should be free of impurities, especially water and alcohol. If necessary, purify the halide by distillation.
-
Problem: The reaction starts but then stops.
-
Possible Cause 1: Insufficient Activation. The initial activation may not have been sufficient to sustain the reaction.
-
Solution 1a: Add More Activator. A small additional amount of activator (e.g., a crystal of iodine) can be carefully added.
-
Solution 1b: Gentle Heating. Gentle warming of the reaction mixture may help to restart the reaction.
-
-
Possible Cause 2: Localized High Concentration of Butyl Halide. Adding the butyl halide too quickly can lead to side reactions, such as Wurtz coupling, which can coat the magnesium surface and halt the reaction.
-
Solution 2a: Slow Addition. Add the butyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
-
Problem: A significant amount of a white precipitate is forming.
-
Possible Cause: Formation of Magnesium Halides. The formation of butylmagnesium halide is an intermediate step. In the synthesis of this compound, the Schlenk equilibrium plays a role, and magnesium halides can precipitate.
-
Solution: This is often a normal part of the reaction. The subsequent steps of the synthesis, such as the addition of a second equivalent of a butylating agent (like butyllithium in some methods) or allowing the equilibrium to shift, will lead to the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of activating the magnesium turnings?
A1: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO). This layer is inert and prevents the magnesium from reacting with the butyl halide to form the Grignard reagent. Activation methods are employed to remove or break this oxide layer, exposing the fresh, reactive magnesium metal surface.
Q2: Which activator is best for my this compound synthesis?
A2: The choice of activator can depend on the scale of the reaction and the specific butyl halide used.
-
Iodine: A small crystal is often sufficient for lab-scale reactions and is a simple and effective method.
-
1,2-Dibromoethane: This is also a very effective activator. It reacts with magnesium to form ethylene gas and magnesium bromide, which helps to clean the magnesium surface.
-
Diisobutylaluminum hydride (DIBAH): This is a powerful activating agent that can also help to dry the reaction mixture. It is particularly useful for initiating reactions at lower temperatures.
Q3: Can I use magnesium powder instead of turnings?
A3: Yes, magnesium powder can be used and often has a higher surface area, which can facilitate reaction initiation. However, reactions with magnesium powder can be more vigorous and require careful control of the addition rate of the butyl halide.
Q4: My reaction has turned a dark brown/black color. Is this normal?
A4: A color change to grayish or brownish is typical for the formation of a Grignard reagent. A very dark or black color might indicate the formation of finely divided magnesium from side reactions or decomposition, possibly due to overheating or impurities.
Q5: How can I be sure my Grignard reagent has formed before proceeding?
A5: The initiation of the reaction is usually indicated by a few visual cues:
-
Disappearance of the color of the iodine activator.
-
Evolution of gas (bubbles) from the surface of the magnesium.
-
A noticeable exotherm (the reaction flask becomes warm).
-
The appearance of a cloudy or grayish color in the solution.
For quantitative analysis, a sample can be withdrawn, quenched, and titrated to determine the concentration of the Grignard reagent.
Quantitative Data for Magnesium Activation
The following table summarizes typical quantitative data for common magnesium activation methods in the context of Grignard reagent synthesis. The exact amounts may need to be optimized for specific experimental setups.
| Activation Method | Activator | Typical Amount (per mole of Mg) | Initiation Temperature (°C) | Initiation Time | Observations |
| Chemical | Iodine (I₂) | 1-2 small crystals (catalytic) | Room Temperature - Gentle Warming | Minutes | Purple color of iodine disappears; solution may turn yellowish-brown before becoming colorless or gray. |
| 1,2-Dibromoethane | 0.02 - 0.05 moles | Room Temperature - Gentle Warming | Minutes | Evolution of ethylene gas (bubbling). | |
| Diisobutylaluminum hydride (DIBAH) | 0.01 - 0.05 moles | ≤ 20 | Rapid | Can be used at lower temperatures, helps to dry the solvent. | |
| Mechanical | Vigorous Stirring | N/A | N/A | Hours (pre-reaction) | Magnesium turnings become shinier. |
| Crushing | N/A | N/A | N/A | Exposes fresh metal surface just before reaction. |
Experimental Protocol: Synthesis of this compound from n-Butyl Chloride and Magnesium
This protocol describes a general procedure for the synthesis of this compound. Warning: This reaction is highly exothermic and involves pyrophoric reagents. It should only be performed by trained personnel in a fume hood under an inert atmosphere.
Materials:
-
Magnesium turnings
-
n-Butyl chloride
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous n-hexane (for some procedures)
-
n-Butyllithium (for two-step procedures)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply
-
Heating mantle or oil bath
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings (e.g., 4.4 g, 0.18 mol) and a single crystal of iodine into the reaction flask.
-
Initiation: Add a small amount of anhydrous solvent (e.g., 100 mL of ether) to the flask. Add a small portion of the n-butyl chloride (e.g., 3 g) to the stirred magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and a slight temperature increase. If the reaction does not start, gentle warming with a heat gun may be applied cautiously.
-
Addition of Butyl Chloride: Once the reaction has initiated, add the remaining n-butyl chloride (e.g., 14 g dissolved in 160 mL of ether) dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous. The reaction temperature can be controlled at around 33-35°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional 1-3 hours to ensure the complete consumption of the magnesium.
-
Formation of this compound (Two-Step Example): For a two-step synthesis to drive the equilibrium towards this compound, the solution of butylmagnesium chloride is cooled (e.g., to 0-5°C), and a solution of n-butyllithium in hexane (e.g., 60 mL of 2.5 M solution) is added rapidly. This results in the precipitation of lithium chloride and the formation of soluble this compound.
-
Work-up and Storage: The resulting this compound solution is typically used directly for subsequent reactions. If isolation is required, it involves filtration to remove any unreacted magnesium and precipitated salts, followed by solvent removal under reduced pressure. The final product is a waxy solid or can be stored as a solution in an anhydrous, aprotic solvent under an inert atmosphere.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical relationship showing the Schlenk equilibrium in this compound synthesis.
Technical Support Center: Dibutylmagnesium Grignard Additions
Welcome to the Technical Support Center for dibutylmagnesium Grignard additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during Grignard additions with this compound, a sterically hindered Grignard reagent.
Q1: My Grignard reaction is resulting in a low yield of the desired tertiary alcohol, and I am recovering a significant amount of my starting ketone. What is the likely cause and how can I fix it?
A1: This issue is most likely due to enolization , a common side reaction where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, forming an enolate.[1][2] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone and reducing the overall yield of the desired addition product. This is particularly prevalent with sterically hindered ketones and bulky Grignard reagents like this compound.[1][2]
Troubleshooting Strategies:
-
Lower the Reaction Temperature: Performing the reaction at low temperatures, such as -78 °C, can favor the nucleophilic addition over enolization.[1]
-
Use of Additives (Luche Reduction Conditions): The addition of Lewis acids like cerium(III) chloride (CeCl₃) can enhance the electrophilicity of the carbonyl carbon, promoting the desired 1,2-addition and suppressing enolization.[3] Organocerium reagents, formed in-situ, are less basic but still highly nucleophilic.[1]
-
Choice of Solvent: While ethereal solvents like THF and diethyl ether are standard, their coordinating ability can influence the reactivity of the Grignard reagent.[4] For particularly sensitive substrates, exploring alternative solvents or solvent mixtures may be beneficial.
Q2: Instead of the expected tertiary alcohol, my main product is a secondary alcohol corresponding to the reduction of the starting ketone. Why is this happening and what can I do to prevent it?
A2: This side reaction is a reduction of the carbonyl group. It occurs when the Grignard reagent has a β-hydrogen, which is the case for this compound. The reduction proceeds through a cyclic six-membered transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[1][2]
Troubleshooting Strategies:
-
Grignard Reagent Selection: If reduction is a major issue, consider using a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the reduction pathway relative to the addition pathway.
-
Use of Additives: Similar to combating enolization, the use of CeCl₃ can also help to favor the 1,2-addition product over the reduction product.[3]
Q3: During the preparation of my this compound reagent, I'm observing the formation of octane as a significant byproduct. What is this side reaction and how can I minimize it?
A3: This is a Wurtz coupling reaction, where the formed Grignard reagent reacts with the unreacted butyl halide to form a new carbon-carbon bond, in this case, octane.[5][6]
Troubleshooting Strategies:
-
Slow Addition of Alkyl Halide: Add the butyl halide slowly to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, minimizing its reaction with the newly formed Grignard reagent.[6]
-
Temperature Control: While initiation may require gentle heating, the reaction is exothermic. Maintain a gentle reflux and avoid excessively high temperatures, which can promote the coupling reaction.[5][6]
-
Dilution: Conducting the reaction in a larger volume of an appropriate anhydrous ether solvent can help to keep the concentration of the alkyl halide low.[5]
-
Magnesium Quality: Use fresh, high-quality magnesium turnings to ensure efficient formation of the Grignard reagent, which can outcompete the Wurtz coupling.
Data Presentation: Product Distribution in Grignard Reactions
The following table summarizes the influence of reaction conditions on the product distribution in the Grignard reaction between n-butylmagnesium bromide and di-isopropyl ketone, illustrating the competition between addition and reduction.
| Additive (1 mol equiv.) | Solvent | Temperature (°C) | Addition Product Yield (%) | Reduction Product Yield (%) |
| None | Diethyl Ether | 20 | 36 | 62 |
| LiClO₄ | Diethyl Ether | 20 | 70 | <30 |
| Bu₄NBr | Diethyl Ether | 20 | ~65 | ~35 |
Data adapted from a study on the effect of salts on the Grignard reaction.
Experimental Protocols
Protocol 1: Minimizing Enolization using Cerium(III) Chloride
This protocol describes the in-situ generation of an organocerium reagent to favor 1,2-addition to an enolizable ketone.
Materials:
-
Anhydrous Cerium(III) chloride (CeCl₃), flame-dried under vacuum.
-
Enolizable ketone.
-
This compound solution in a suitable ether solvent.
-
Anhydrous tetrahydrofuran (THF).
-
Standard glassware for inert atmosphere reactions.
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF and stir the suspension vigorously at room temperature for at least 2 hours.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the this compound solution (1.1 equivalents) dropwise to the CeCl₃ suspension and stir for 1-2 hours at -78 °C.
-
Add a solution of the enolizable ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and extraction.
Visualizing Reaction Pathways
The following diagrams illustrate the competing reaction pathways in Grignard additions.
Caption: Competing pathways in this compound Grignard additions.
Caption: Troubleshooting workflow for common side reactions.
References
Technical Support Center: Optimizing Dibutylmagnesium Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of dibutylmagnesium reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and use of this compound, offering structured solutions to frequently asked questions.
FAQs
Q1: My this compound reaction has not initiated. What are the common causes and how can I start it?
A1: Reaction initiation failure is a frequent challenge, typically stemming from the magnesium surface's passivity or the presence of moisture.[1]
-
Cause 1: Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can inhibit the reaction.[1]
-
Solution: Magnesium Activation. It is crucial to expose a fresh magnesium surface. This can be achieved through:
-
Chemical Activation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1] The disappearance of the characteristic brown color of iodine is a visual cue that the magnesium has been activated.[1]
-
Mechanical Activation: Under an inert atmosphere, use a glass rod to gently crush the magnesium turnings inside the reaction flask.[2] This physically breaks the oxide layer, exposing the reactive metal.
-
-
-
Cause 2: Presence of Moisture: this compound is extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.[2]
-
Solution: Rigorous Anhydrous Conditions. All glassware must be thoroughly dried, either in an oven at over 120°C for several hours or by flame-drying under a vacuum and subsequently cooling under a dry, inert atmosphere like nitrogen or argon. Solvents must be strictly anhydrous.[1]
-
Q2: The reaction starts, but my yield is consistently low. What are the likely side reactions and how can they be minimized?
A2: Low yields can often be attributed to side reactions that consume the starting materials or the product.
-
Cause 1: Wurtz-type Coupling: The newly formed butylmagnesium species can react with the unreacted butyl halide to form octane.
-
Solution: Slow Reagent Addition. To minimize this side reaction, the butyl halide should be added to the magnesium suspension slowly and in a controlled, dropwise manner. This maintains a low concentration of the halide, reducing the probability of it reacting with the organomagnesium compound.
-
-
Cause 2: Reaction with Atmospheric Oxygen: Exposure to air will oxidize the this compound.
-
Solution: Maintain an Inert Atmosphere. The entire reaction, from setup to completion, must be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.
-
-
Cause 3: Thermal Decomposition: At elevated temperatures, this compound can undergo β-hydride elimination to form butene and magnesium hydride.[3]
-
Solution: Temperature Control. Maintain the reaction at a controlled temperature. If the reaction is highly exothermic, consider using an ice bath to moderate the temperature.
-
Q3: My reaction mixture is turning dark brown or black. What does this indicate?
A3: A dark coloration can indicate several possibilities. It may be due to the formation of finely divided magnesium from the activation process or the presence of impurities. However, if it is accompanied by a decrease in yield, it could be a sign of decomposition or side reactions. Ensure that your starting materials are pure and that the reaction temperature is not excessively high.
Data Presentation: Factors Influencing Yield
The following tables summarize quantitative data on factors that can significantly impact the yield of organomagnesium reactions. Please note that these values are illustrative and compiled from various sources to demonstrate trends. Actual yields will vary based on specific experimental conditions.
Table 1: Effect of Magnesium Activation Method on Grignard Reagent Yield
| Activation Method | Typical Yield (%) | Notes |
| No Activation | 10-40% | Highly variable and dependent on the quality of the magnesium. |
| Iodine Crystal | 70-90% | A simple and effective method for initiating the reaction.[4] |
| 1,2-Dibromoethane | 75-95% | Highly effective, as the formation of ethene provides a visual indicator of activation. |
| Mechanical Grinding | 70-85% | Effective for removing the oxide layer but requires careful handling under an inert atmosphere.[2] |
Table 2: Influence of Water Content in Solvent on Grignard Reagent Yield
| Water Content in THF (ppm) | Approximate Yield (%) | Impact |
| < 10 | > 90% | Ideal conditions for maximizing yield. |
| 50 | 70-80% | A noticeable decrease in yield is observed. |
| 100 | 40-60% | Significant quenching of the Grignard reagent occurs. |
| > 200 | < 20% | The reaction is severely inhibited, with very low to no product formation. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a patented method for the preparation of this compound.[5]
Materials:
-
Magnesium powder (1.1 equivalents)
-
2-Chlorobutane (1.0 equivalent)
-
n-Butyllithium in hexane (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (one crystal, as initiator)
-
Anhydrous hexane
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer. Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Add the magnesium powder to the flask. Add a small crystal of iodine and enough anhydrous ether/THF to cover the magnesium. Stir the suspension and gently warm if necessary to initiate the reaction, as indicated by the fading of the iodine color.[6]
-
Grignard Reagent Formation: In the dropping funnel, prepare a solution of 2-chlorobutane in anhydrous ether/THF. Add this solution dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours.
-
This compound Formation: Cool the reaction mixture in an ice bath. Rapidly add the n-butyllithium solution via a syringe or cannula.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional hour. The precipitated lithium chloride can be removed by filtration under an inert atmosphere. The solvent can be removed under vacuum to yield this compound, which can then be dissolved in an anhydrous hydrocarbon solvent like heptane for storage.[7]
Protocol 2: Titration of this compound Solution with Iodine
This protocol allows for the accurate determination of the concentration of the prepared this compound solution.[8]
Materials:
-
This compound solution in an ethereal or hydrocarbon solvent.
-
Anhydrous lithium chloride (LiCl).
-
Iodine (I₂), accurately weighed.
-
Anhydrous tetrahydrofuran (THF).
Procedure:
-
Preparation of LiCl/THF Solution: Dry anhydrous LiCl in an oven at 150°C for at least 4 hours and cool in a desiccator. Prepare a saturated solution of LiCl in anhydrous THF (approximately 0.5 M).[8]
-
Titration Setup: In a flame-dried flask under an inert atmosphere, dissolve an accurately weighed amount of iodine in the anhydrous LiCl/THF solution. Cool the solution to 0°C in an ice bath.
-
Titration: Slowly add the this compound solution to the iodine solution with vigorous stirring. The endpoint is reached when the brown color of the iodine just disappears, resulting in a colorless solution.
-
Calculation: The molarity of the this compound solution is calculated based on the moles of iodine used and the volume of the this compound solution required to reach the endpoint. The stoichiometry is 1 mole of iodine reacts with 1 mole of this compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships for improving the yield of this compound reactions.
Caption: Experimental workflow for optimizing this compound reaction yield.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]
- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Dibutylmagnesium Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving dibutylmagnesium.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of products from this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete Reaction: The this compound reagent may not have fully reacted with the substrate. 2. Decomposition of Product: The product may be unstable to the workup conditions (e.g., acidic quench). 3. Product Loss During Extraction: The product may have some solubility in the aqueous layer. 4. Hydrolysis of this compound: The reagent may have been quenched by moisture before or during the reaction. | 1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or another appropriate method to ensure completion. 2. Use a Milder Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of a strong acid.[1] Work up the reaction at a lower temperature. 3. Back-extract the Aqueous Layer: Extract the aqueous layer multiple times with an appropriate organic solvent to recover any dissolved product. 4. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an Emulsion During Extraction | 1. Fine Suspension of Magnesium Salts: Insoluble magnesium hydroxides or other salts can stabilize emulsions. 2. High Concentration of Reactants/Products: This can increase the viscosity of the organic layer. | 1. Add Saturated Sodium Chloride (Brine): This increases the ionic strength of the aqueous layer and helps to break up emulsions. 2. Filter Through Celite: Passing the entire mixture through a pad of Celite can help to remove finely divided solids. 3. Dilute the Organic Layer: Adding more organic solvent can sometimes resolve the emulsion. |
| Insoluble Precipitate Clogs Filter or Separatory Funnel | 1. Formation of Magnesium Hydroxide: Quenching with water can lead to the formation of gelatinous magnesium hydroxide, which is notoriously difficult to filter.[2] 2. Precipitation of Magnesium Salts: Some magnesium salts may have low solubility in the chosen solvent system. | 1. Use an Acidic Quench: Slowly add a dilute acid (e.g., 1 M HCl or H₂SO₄) to dissolve the magnesium salts into the aqueous layer.[3] 2. Add a Coordinating Agent: For some magnesium salts, adding a coordinating solvent like THF or 1,4-dioxane can increase their solubility. |
| Presence of Unreacted Starting Material | 1. Insufficient this compound: The stoichiometry of the reaction may have been incorrect. 2. Low Reactivity of Substrate: The electrophile may be sterically hindered or electronically deactivated. | 1. Use a Slight Excess of this compound: Typically, 1.1 to 1.5 equivalents of the Grignard reagent are used.[1] 2. Increase Reaction Temperature or Time: For less reactive substrates, prolonged heating may be necessary. |
| Identification of Unknown Byproducts | 1. Wurtz-type Coupling: this compound can react with unreacted alkyl halides. 2. Enolization of Carbonyl Substrates: If the substrate has acidic α-protons, enolization can compete with nucleophilic addition. 3. Reduction of Carbonyl Substrates: The β-hydrides of the butyl groups can sometimes act as reducing agents. | 1. Purify by Chromatography: Flash column chromatography is often effective for separating the desired product from nonpolar coupling byproducts. 2. Use a Lower Reaction Temperature: This can favor nucleophilic addition over enolization. 3. Consider a Different Grignard Reagent: Reagents without β-hydrides (e.g., methylmagnesium bromide) cannot undergo this side reaction. |
Frequently Asked Questions (FAQs)
1. What is the best way to quench a reaction involving this compound?
The choice of quenching agent depends on the stability of your product.
-
For acid-stable products: A slow, dropwise addition of a dilute acid such as 1 M HCl or 1 M H₂SO₄ is often preferred. This method has the advantage of dissolving the magnesium salts that are formed, simplifying the extraction process.[3]
-
For acid-sensitive products: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative.[1] This will quench the reaction without creating a highly acidic environment. However, it may result in the precipitation of magnesium hydroxides, which can complicate the workup.
2. How can I effectively remove the magnesium salt byproducts?
Magnesium salts are the primary impurity to be removed.
-
Aqueous Extraction: The most common method is to wash the organic layer with an aqueous solution. Acidic washes are effective at dissolving magnesium salts.
-
Filtration: If an insoluble precipitate forms, filtration through a pad of Celite can be effective.
-
Precipitation/Crystallization: In some cases, the desired product can be crystallized from the crude mixture, leaving the magnesium salts behind in the mother liquor.
3. My product seems to be water-soluble. How can I improve its extraction into the organic layer?
If your product has high polarity, it may partition into the aqueous layer during workup.
-
Use a More Polar Organic Solvent: Solvents like ethyl acetate or dichloromethane may be more effective than less polar solvents like diethyl ether or hexanes.
-
Saturate the Aqueous Layer with NaCl: Adding salt to the aqueous layer (salting out) can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, this technique can be very effective.
4. What are some common impurities I might see in the NMR spectrum of my crude product?
Besides unreacted starting materials and the desired product, you may observe:
-
Residual Solvents: Diethyl ether, THF, hexanes, etc.
-
Grease: From glassware joints.
-
Byproducts from this compound: Such as octane (from Wurtz coupling) or butene (from elimination).
-
Water: A broad singlet, the chemical shift of which is solvent-dependent.
5. Is it necessary to purify my this compound reagent before use?
Commercially available solutions of this compound are generally of sufficient purity for most applications. However, if you are preparing it yourself, ensuring the quality of the magnesium and the alkyl halide is important. Impurities in the starting materials can lead to side reactions and lower yields.
Data Presentation
The solubility of magnesium byproducts is a critical factor in choosing the appropriate workup and purification solvents.
Table 1: Solubility of Magnesium Byproducts in Common Solvents
| Compound | Formula | Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Magnesium Bromide | MgBr₂ | Water | 20 | 101.5[4][5] |
| Methanol | 20 | 21.8[4][5] | ||
| Ethanol | 20 | 6.9[4][5] | ||
| Diethyl Ether | 20 | 2.52 | ||
| Magnesium Chloride | MgCl₂ | Water | 20 | 54.6[6] |
| Methanol | 20 | ~18 (interpolated)[2] | ||
| Ethanol | 20 | ~5.5 (interpolated)[2] | ||
| Tetrahydrofuran (THF) | 30 | ~0.09 (as 0.7 M)[3] | ||
| Magnesium Hydroxide | Mg(OH)₂ | Water | 25 | 0.00064 |
| Ethanol | - | Practically Insoluble[7][8] |
Table 2: Typical Yields for Nucleophilic Addition of Grignard Reagents to Carbonyls
| Substrate Type | Product Type | Typical Yield Range | Notes |
| Aldehyde | Secondary Alcohol | 70-90% | Highly efficient reaction. |
| Ketone | Tertiary Alcohol | 80-95%[3] | Generally high yielding. |
| Ester | Tertiary Alcohol | 70-90%[1] | Requires at least two equivalents of the Grignard reagent. |
Note: Yields are highly dependent on the specific substrate, reaction conditions, and purification method.
Experimental Protocols
Protocol 1: General Procedure for the Purification of a Neutral Product (e.g., an Alcohol) from a this compound Reaction
This protocol describes a standard aqueous workup for a reaction where this compound is added to an aldehyde or ketone.
1. Quenching the Reaction: a. Once the reaction is deemed complete by TLC or other analysis, cool the reaction flask to 0 °C in an ice-water bath. b. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The addition is exothermic, so maintain a slow addition rate to keep the internal temperature below 20 °C. c. Continue adding the NH₄Cl solution until no further gas evolution or exotherm is observed. A white precipitate of magnesium salts will form.
2. Extraction: a. Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the product. b. Transfer the entire mixture to a separatory funnel. c. If a solid precipitate makes separation difficult, add a minimal amount of 1 M HCl to dissolve the solids. Ensure your product is stable to dilute acid. d. Separate the organic and aqueous layers. e. Extract the aqueous layer two more times with the organic solvent. f. Combine all organic layers.
3. Washing: a. Wash the combined organic layers sequentially with: i. Deionized water (to remove water-soluble impurities). ii. Saturated aqueous sodium bicarbonate (if an acidic quench was used). iii. Saturated aqueous sodium chloride (brine) (to help remove water and break any minor emulsions).
4. Drying and Solvent Removal: a. Transfer the washed organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). b. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing. c. Filter the solution to remove the drying agent, and collect the filtrate in a pre-weighed round-bottom flask. d. Remove the solvent using a rotary evaporator to yield the crude product.
5. Purification: a. The crude product can be further purified by standard techniques such as flash column chromatography, crystallization, or distillation. The choice of method will depend on the physical properties of the product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Managing Dibutylmagnesium
Welcome to the technical support center for the safe and effective management of dibutylmagnesium. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling this pyrophoric reagent. Below, you will find frequently asked questions, troubleshooting guides, detailed protocols, and safety workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it considered hazardous?
A: this compound ((CH₃CH₂CH₂CH₂)₂Mg) is a highly reactive organometallic compound. Its primary hazard is its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[1] It also reacts violently with water, releasing flammable gases that can also ignite.[1][2] Additionally, it is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2]
Q2: I observed a white precipitate in my bottle of this compound solution. What is it and is the reagent still usable?
A: The white precipitate is likely magnesium hydride (MgH₂), which can form from the decomposition of this compound, especially if exposed to elevated temperatures.[3][4] While the remaining solution may still be active, the presence of solids indicates some degradation and a change in molarity. It is crucial to re-titrate the solution to determine its current concentration before use. If the precipitate is substantial, disposal of the reagent is recommended.
Q3: My syringe/cannula is clogged after transferring this compound. How can I prevent this and clean it?
A: Clogging is typically caused by the reagent reacting with residual moisture or air inside the needle, or by the high viscosity of the solution at lower temperatures.
-
Prevention: Ensure all glassware, syringes, and cannulas are meticulously oven-dried or flame-dried under vacuum to remove all moisture before use.[5] Flush the syringe or cannula with a dry, inert gas (like nitrogen or argon) immediately before drawing up the reagent.[6]
-
Cleaning: Do not clean with water or protic solvents like alcohols directly. Needles and syringes must be cleaned immediately after use to prevent seizing.[7] First, flush the equipment with a dry, inert solvent such as heptane or toluene to remove residual this compound. The solvent washings should then be quenched separately (see disposal protocol).[7] Once the reagent is removed, the equipment can be cleaned with isopropanol, followed by water.
Q4: I noticed a faint smoke or vapor coming from the septum of the reagent bottle after a transfer. What should I do?
A: This indicates a potential leak and reaction of the reagent with air. The septum may be compromised from repeated punctures.
-
Immediate Action: Place the bottle in a secondary container within a fume hood. If possible, gently purge the headspace of the bottle with an inert gas to prevent further air ingress.
-
Troubleshooting: Check the septum for excessive holes or damage. If damaged, the reagent may need to be transferred to a new, dry, inert-gas-flushed container with a fresh septum. For Sure/Seal™ bottles, repeated use can compromise the seal. Limit the number of punctures per septum.
Q5: What are the appropriate first aid measures in case of accidental exposure to this compound?
A: Immediate action is critical.
-
Skin Contact: Remove contaminated clothing and immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the individual to fresh air immediately.[2]
-
Ingestion: Do NOT induce vomiting.[2] In all cases of exposure, seek immediate medical attention after initial first aid is administered.[2]
Data Presentation: Properties and Hazards
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈Mg | [2][8] |
| Molar Mass | 138.54 g/mol | [2][9] |
| Appearance | Colorless clear liquid (in solution) | [2] |
| Density | 0.730 - 0.749 g/mL at 20-25°C | [2][9][10][11] |
| Melting Point | < -71 °C | [2][8][9] |
| Flash Point | -6 °C (21 °F) | [8][9][10] |
| Decomposition Temp. | >180°C (transforms to MgH₂ at 250°C) | [2][4][12] |
| Storage Temperature | 2 - 8 °C | [8][9][10] |
Table 2: Hazard and Safety Information
| Hazard Type | Description | Source(s) |
| GHS Pictograms | 🔥, corrosive, health hazard, environmental hazard | [11][13] |
| Pyrophoricity | Catches fire spontaneously if exposed to air. | [1] |
| Water Reactivity | Reacts violently with water to release flammable gases. | [1][2] |
| Corrosivity | Causes severe skin burns and eye damage. | [1][2] |
| Incompatibilities | Air, water, acids, alcohols, oxygen, oxidizing agents, halogenated compounds. | [2][14][15] |
| Extinguishing Media | DO NOT USE WATER or CO₂. Use Class D fire extinguishers, dry sand, powdered lime, or dry ground limestone. | [2][16] |
Experimental Protocols
Protocol 1: Transfer of this compound using the Syringe Technique (<20 mL)
Objective: To safely transfer a small volume of this compound from a Sure/Seal™ reagent bottle to a reaction flask.
Materials:
-
Oven-dried reaction flask with a rubber septum
-
Gas-tight, Luer-lock syringe (volume should be at least twice the amount to be transferred)
-
Two long needles (e.g., 20-gauge)
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Clamps and stand
-
Appropriate Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[5] Set up the reaction flask, securely clamped, under a positive pressure of inert gas (indicated by bubbling from the oil bubbler).
-
Syringe Purge: Attach a needle to the gas-tight syringe. Flush the syringe with inert gas by drawing the gas in and expelling it three times.[6] Leave a small positive pressure of inert gas in the syringe.
-
Bottle Setup: Securely clamp the this compound reagent bottle. Puncture the septum with a needle connected to the inert gas line to equalize pressure.
-
Reagent Withdrawal: Insert the needle of the purged syringe through the septum into the reagent bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of liquid into the syringe. The small positive pressure of inert gas in the syringe will be displaced.
-
Remove Air Bubbles: While the needle is still in the liquid, carefully invert the syringe and push any drawn-up gas back into the bottle's headspace. Draw a small additional amount of reagent back into the needle to create a liquid plug, preventing air contact.
-
Transfer: Withdraw the syringe from the reagent bottle. Quickly insert the needle into the septum of the prepared reaction flask and inject the this compound.
-
Cleaning: Immediately after transfer, rinse the syringe and needle by drawing up a dry, inert solvent (e.g., heptane) and expelling it into a separate flask for later quenching. Repeat this rinse three times.[7]
Protocol 2: Quenching (Disposal) of Unused this compound
Objective: To safely neutralize residual or excess this compound.
Materials:
-
Three-neck round-bottom flask equipped with a dropping funnel and an inert gas inlet
-
Ice-water bath
-
Dry, inert solvent (e.g., heptane or toluene)
-
Isopropanol
-
Methanol
-
Water
-
Appropriate PPE
Procedure:
-
Setup: Assemble the three-neck flask under an inert atmosphere. The flask should be placed in an ice-water bath to control the reaction temperature.
-
Dilution: Transfer the unwanted this compound to the reaction flask under inert gas. Dilute the reagent significantly with a dry, unreactive solvent like heptane or toluene.[7] This helps to manage the exothermic reaction.
-
Initial Quenching: Slowly add isopropanol dropwise from the addition funnel to the stirred, cooled solution.[7] Isopropanol is a relatively mild quenching agent. Expect gas evolution (butane). Maintain a slow addition rate to keep the reaction under control.
-
Secondary Quenching: Once the reaction with isopropanol subsides, switch to slowly adding methanol.[7] Methanol is more reactive and will neutralize any remaining, more stubborn residues.
-
Final Quenching: After the reaction with methanol is complete, very slowly and carefully add water dropwise to ensure all pyrophoric material has been destroyed.[7]
-
Disposal: The resulting solution should be neutral and can be disposed of as hazardous chemical waste according to your institution's guidelines.
Mandatory Visualizations
The following diagrams illustrate key workflows for managing this compound.
Caption: Workflow for responding to a this compound spill.
Caption: Logic diagram for inert atmosphere transfer of this compound.
References
- 1. Magnesium, dibutyl- | C8H18Mg | CID 70929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Buy this compound | 1191-47-5 [smolecule.com]
- 4. osti.gov [osti.gov]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. lookchem.com [lookchem.com]
- 9. This compound [chembk.com]
- 10. This compound | 1191-47-5 - BuyersGuideChem [buyersguidechem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Understanding H2 Evolution from the Decomposition of Di-butylmagnesium Isomers Using In-situ X-ray Diffraction Coupled with Mass Spectroscopy | Journal Article | PNNL [pnnl.gov]
- 13. Di-n-butylmagnesium | 1191-47-5 [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. What Is the Process for Handling Pyrophoric Materials Like Magnesium? | Okon Recycling [okonrecycling.com]
Technical Support Center: Dibutylmagnesium Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of dibutylmagnesium.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, with a focus on identifying and mitigating the formation of byproducts.
Issue 1: Low Yield of this compound
-
Symptom: The concentration of this compound, as determined by titration, is significantly lower than expected.
-
Possible Cause: Formation of byproducts such as octane, butene, and butane.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use Gas Chromatography-Mass Spectrometry (GC-MS) after quenching a reaction aliquot to identify and quantify volatile byproducts. See the Experimental Protocols section for a detailed procedure.
-
Control Temperature: High local temperatures can favor the Wurtz coupling reaction, leading to octane formation. Ensure efficient stirring and controlled addition of the butyl halide to maintain a consistent reaction temperature.
-
Ensure Anhydrous Conditions: The presence of water will quench the Grignard reagent, forming butane. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Optimize Solvent: The choice of solvent can influence the reaction pathway. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common, but hydrocarbon solvents may also be used. The solubility of the Grignard reagent and its intermediates can affect side reactions.
-
Issue 2: Unexpected Reactivity or Inconsistent Results
-
Symptom: The synthesized this compound solution shows variable reactivity in subsequent reactions.
-
Possible Cause: Presence of unreacted starting materials or various byproducts that may interfere with downstream applications.
-
Troubleshooting Steps:
-
Comprehensive Analysis: In addition to titration for the active Grignard reagent, use ¹H NMR spectroscopy to detect and quantify non-volatile byproducts and unreacted butyl halide. Refer to the Experimental Protocols section for guidance on sample preparation and analysis.
-
Evaluate Magnesium Activation: The surface of the magnesium metal must be activated to initiate the reaction efficiently. If the reaction is sluggish, consider using activating agents like iodine or 1,2-dibromoethane. Incomplete activation can lead to a mixture of unreacted starting material and product.
-
Review Halide Purity: Impurities in the butyl halide can lead to undesired side reactions. Ensure the purity of the starting material before use.
-
Issue 3: Formation of a Gaseous Byproduct
-
Symptom: Evolution of a gas during the synthesis.
-
Possible Cause: Formation of butene via β-hydride elimination, or butane from reaction with moisture.
-
Troubleshooting Steps:
-
Temperature Control: β-hydride elimination is more prevalent at higher temperatures. Maintaining a lower reaction temperature can minimize butene formation.
-
Strict Anhydrous Technique: As mentioned previously, the exclusion of water is critical to prevent the formation of butane.
-
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts formed during the synthesis of this compound from a butyl halide and magnesium?
A1: The primary byproducts are:
-
Octane: Formed via a Wurtz coupling reaction between the initially formed butylmagnesium halide and the butyl halide starting material.
-
Butene: Arises from a β-hydride elimination reaction from the butylmagnesium species.
-
Butane: Formed if the Grignard reagent comes into contact with protic sources, such as water.
Q2: How does the choice of butyl halide (chloride vs. bromide) affect byproduct formation?
A2: While both butyl chloride and butyl bromide can be used, their reactivity differs. Butyl bromide is generally more reactive than butyl chloride, which can lead to a more vigorous reaction and potentially more localized heating, favoring the Wurtz coupling reaction to form octane. However, the higher reactivity of the C-Br bond can also lead to a more efficient formation of the Grignard reagent if the reaction is well-controlled.
Q3: What is the Schlenk equilibrium and how does it relate to this compound synthesis?
A3: The Schlenk equilibrium describes the equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). In the case of butylmagnesium halide, the equilibrium is as follows:
2 BuMgX ⇌ Bu₂Mg + MgX₂
The position of this equilibrium is influenced by the solvent. In some solvents, the equilibrium can be shifted to favor the formation of this compound.
Q4: Can I use solvents other than ethers for this synthesis?
A4: Yes, while ethereal solvents like diethyl ether and THF are common due to their ability to solvate and stabilize the Grignard reagent, hydrocarbon solvents such as heptane or toluene can also be used.[1] The choice of solvent will affect the solubility of the Grignard species and the position of the Schlenk equilibrium, which in turn can influence the product and byproduct distribution.
Data Presentation
Table 1: Estimated Byproduct Distribution in this compound Synthesis under Various Conditions
| Starting Material | Solvent | Temperature (°C) | Major Byproduct(s) | Estimated Byproduct Yield (%) |
| n-Butyl Bromide | Diethyl Ether | 35 (reflux) | Octane, Butene | 10-20 |
| n-Butyl Chloride | Diethyl Ether | 35 (reflux) | Octane, Butene | 5-15 |
| n-Butyl Bromide | Tetrahydrofuran | 25 | Octane, Butene | 5-10 |
| n-Butyl Chloride | Tetrahydrofuran | 25 | Octane, Butene | <5 |
| n-Butyl Bromide | Heptane | 98 (reflux) | Butene, Octane | 15-25 |
| n-Butyl Chloride | Heptane | 98 (reflux) | Butene, Octane | 10-20 |
Note: The data in this table are representative estimates based on qualitative descriptions in the literature. Actual yields will vary depending on specific experimental conditions such as stirring rate, addition rate of the halide, and the purity of reagents.
Experimental Protocols
1. Titration of this compound (Active Grignard Reagent)
This protocol determines the concentration of the active Grignard reagent.
-
Materials:
-
Anhydrous toluene
-
1,10-Phenanthroline
-
Standardized solution of sec-butanol in anhydrous toluene (e.g., 1.0 M)
-
Dry, nitrogen-flushed glassware (e.g., vial with a septum, magnetic stir bar)
-
Syringes
-
-
Procedure:
-
To a dry, nitrogen-flushed vial containing a magnetic stir bar, add approximately 1-2 mg of 1,10-phenanthroline.
-
Add 2 mL of anhydrous toluene and stir to dissolve the indicator.
-
Using a syringe, carefully add a known volume (e.g., 1.00 mL) of the this compound solution to be analyzed. The solution should turn a distinct color (e.g., reddish-brown).
-
Titrate with the standardized sec-butanol solution dropwise via syringe until the color disappears.
-
Record the volume of the sec-butanol solution added.
-
Calculate the molarity of the this compound solution using the stoichiometry of the reaction (1:1).
-
2. Analysis of Volatile Byproducts by GC-MS
This protocol is for the identification and quantification of volatile byproducts like octane, butene, and butane.
-
Sample Preparation (Quenching):
-
Under an inert atmosphere, carefully take a known volume (e.g., 0.5 mL) of the this compound reaction mixture and add it to a vial containing an equal volume of a suitable solvent (e.g., anhydrous diethyl ether) and an internal standard (e.g., dodecane, of known concentration).
-
Cool the vial in an ice bath.
-
Slowly and carefully add a quenching solution (e.g., saturated aqueous ammonium chloride) dropwise with stirring until no further reaction is observed.
-
Add a small amount of dilute HCl to dissolve any magnesium salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.
-
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min).
-
Oven Program: 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mass Range: 35-300 amu.
-
-
Data Analysis:
-
Identify byproducts by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the byproducts by integrating the peak areas relative to the internal standard.
-
3. Analysis of Non-Volatile Components by ¹H NMR Spectroscopy
This protocol is for the analysis of the desired product, unreacted starting materials, and non-volatile byproducts.
-
Sample Preparation:
-
Under an inert atmosphere, take a small aliquot (e.g., 0.1 mL) of the reaction mixture and quench it as described for GC-MS analysis.
-
After workup and drying, carefully evaporate the solvent under a stream of nitrogen.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify the signals corresponding to this compound (after quenching, this will be butane), unreacted butyl halide, and any other non-volatile species.
-
Integrate the characteristic signals of each component relative to the integral of the internal standard to determine their relative concentrations.
-
Mandatory Visualization
References
Technical Support Center: Stabilizing Dibutylmagnesium Solutions for Long-Term Storage
Welcome to the Technical Support Center for the handling and storage of dibutylmagnesium solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and reactivity of this compound solutions for long-term use. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the storage and handling of this compound solutions.
Issue 1: The this compound solution has turned yellow or brown.
-
Question: My previously colorless or light-colored this compound solution has developed a yellow or brown tint during storage. What is the cause, and is the reagent still usable?
-
Answer: A color change in organometallic solutions can be indicative of several factors. Minor color changes to a light yellow may not significantly impact the reactivity for many applications. However, a darker brown or black color often suggests decomposition or the presence of impurities.[1][2] The most common causes include:
-
Trace Air or Moisture Contamination: this compound is extremely sensitive to air and moisture.[3][4] Even minute leaks in the storage vessel's seal can lead to slow degradation, forming magnesium alkoxides, hydroxides, or other byproducts that can be colored.
-
Solvent Degradation: Ethereal solvents, often used for their stabilizing properties, can degrade over time, especially if exposed to light or impurities.
-
Side Reactions: Prolonged storage, particularly at elevated temperatures, can lead to side reactions, such as Wurtz coupling, although this is more common during the synthesis of Grignard reagents.[5]
Recommended Actions:
-
Verify Inert Atmosphere: Ensure your storage vessel is properly sealed and maintained under a positive pressure of an inert gas like argon or nitrogen.[6][7]
-
Re-evaluate Concentration: Before use, it is crucial to determine the active concentration of the this compound solution via titration. A significant drop in concentration indicates decomposition.
-
Small-Scale Test Reaction: If the solution is only slightly discolored, perform a small-scale test reaction to confirm its reactivity before committing to a large-scale synthesis.
-
Issue 2: A white precipitate has formed in the solution.
-
Question: I have observed a white solid precipitating out of my this compound solution. What is this precipitate, and how should I handle it?
-
Answer: The formation of a white precipitate in a this compound solution is a common sign of degradation or changes in solubility. Potential causes include:
-
Reaction with Air/Moisture: The most likely cause is the reaction of this compound with trace amounts of water or oxygen, leading to the formation of insoluble magnesium hydroxide (Mg(OH)₂) or magnesium alkoxides.[8]
-
Schlenk Equilibrium: For solutions containing Grignard-like species, the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) can shift, leading to the precipitation of magnesium halides if present.[9] While this compound itself is R₂Mg, impurities from its synthesis could lead to such equilibria.
-
Temperature Fluctuations: The solubility of this compound and its complexes can be temperature-dependent. Storing the solution at a lower temperature than it was prepared or previously stored at can cause the reagent to precipitate.
Recommended Actions:
-
Do Not Shake: Avoid shaking the bottle, as this can disperse the inactive solid throughout the solution.
-
Allow to Settle: Let the precipitate settle to the bottom of the storage vessel.
-
Cannula Transfer of Supernatant: Carefully transfer the clear supernatant to a new, dry, and inerted storage flask using a cannula or a syringe with a long needle.[10]
-
Titrate the Supernatant: Determine the concentration of the clear solution before use.
-
Proper Disposal of Precipitate: The remaining precipitate should be quenched and disposed of safely.
-
Issue 3: The concentration of the this compound solution has decreased significantly over time.
-
Question: I titrated my this compound solution and found its concentration to be much lower than expected. What could have caused this loss of reactivity?
-
Answer: A decrease in concentration is a direct indication of the degradation of the active this compound reagent. The primary causes are exposure to air and moisture.[4] this compound reacts readily with protons from water and with oxygen.
Recommended Actions:
-
Review Storage and Handling Procedures: Ensure that all glassware is meticulously dried, and the solution is always handled under a strictly inert atmosphere using proper Schlenk line or glovebox techniques.[11][12]
-
Inspect Storage Vessel: Check the seals and septa of your storage container for any signs of wear or damage that could compromise the inert atmosphere. It is recommended to use storage vessels with Teflon stopcocks to minimize septum deterioration.[7]
-
Regular Titration: For long-term storage, it is advisable to re-titrate the solution periodically to monitor its concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound solutions?
A1: For long-term stability, it is recommended to store this compound solutions at a cool and consistent temperature, typically in a refrigerator (2-8 °C).[3] Avoid repeated freeze-thaw cycles. While some organometallic reagents are stored at room temperature, cooler temperatures generally slow down potential degradation pathways.
Q2: Which solvent provides the best stability for this compound solutions?
A2: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are known to stabilize organomagnesium compounds by coordinating to the magnesium center.[5][13] This coordination helps to prevent aggregation and maintain the reactivity of the reagent. Heptane and hexane are common non-coordinating solvents in which this compound is commercially available. While stable, solutions in these solvents may not have the same degree of stabilization as those in ethereal solvents.
Q3: Are there any additives that can enhance the stability of this compound solutions?
A3: While specific stabilizers for long-term storage of this compound are not extensively documented in the literature, the principle of using coordinating ligands can be applied. The use of lithium chloride (LiCl) to form "turbo-Grignard" reagents is a known method to enhance the stability and reactivity of Grignard reagents, a related class of compounds.[5] The presence of LiCl can help to break up aggregates and solubilize the organomagnesium species.
Q4: How can I accurately determine the concentration of my this compound solution?
A4: The concentration of active this compound can be determined by titration. Several methods are available for titrating organometallic reagents. A common and reliable method involves the use of iodine (I₂) in the presence of a saturated solution of lithium chloride in THF.[14] The organometallic reagent is added dropwise to a solution of iodine until the brown color disappears, indicating the endpoint. Thermometric titration with 2-butanol is another effective method.[15]
Q5: What are the key safety precautions for handling this compound solutions?
A5: this compound is a highly reactive and pyrophoric compound. It is crucial to handle it under an inert atmosphere (argon or nitrogen) at all times to prevent contact with air and moisture.[6] Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that all glassware is thoroughly dried before use.[1]
Data Presentation
Table 1: General Storage Recommendations for Organometallic Reagents
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with air and moisture.[3] |
| Solvent | Ethereal (THF, Diethyl Ether) | Stabilizes the organomagnesium species through coordination.[5] |
| Container | Glass bottle with a secure, air-tight seal (e.g., Sure/Seal™) | Prevents contamination and maintains an inert atmosphere.[7][11] |
Experimental Protocols
Protocol 1: Titration of this compound Solution with Iodine
This protocol is adapted from a method for titrating organomagnesium reagents.[14]
Materials:
-
This compound solution to be titrated
-
Iodine (I₂), accurately weighed
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry, argon-flushed glassware (round-bottom flask, syringe)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a saturated solution of LiCl in anhydrous THF.
-
In a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add an accurately weighed amount of iodine (e.g., 254 mg, 1 mmol).
-
Add 3-5 mL of the saturated LiCl/THF solution to dissolve the iodine, resulting in a brown solution.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the brown color of the iodine solution disappears, and the solution becomes colorless and transparent.
-
Record the volume of the this compound solution added.
-
Calculate the molarity of the this compound solution based on the stoichiometry of the reaction (2 R₂Mg + I₂ → 2 R-I + MgR₂ + MgI₂ - note: the stoichiometry can be complex, for practical purposes a 1:1 reaction with the active organometallic species is often assumed for calculation, but should be validated).
Protocol 2: Analysis of Precipitated Solids (Qualitative)
Materials:
-
Sample of the precipitate
-
Apparatus for handling air-sensitive solids (e.g., glovebox or Schlenk line)
-
Solvents for solubility testing (e.g., anhydrous THF, toluene)
-
Equipment for elemental analysis (e.g., ICP-OES or AAS)
Procedure:
-
Under an inert atmosphere, isolate a small sample of the precipitate by decanting the supernatant.
-
Test the solubility of the precipitate in different anhydrous solvents to gain preliminary information about its nature.
-
For a more detailed analysis, the isolated and dried precipitate can be submitted for elemental analysis to determine the ratio of magnesium to other elements, which can help identify the compound (e.g., Mg(OH)₂, MgO).
Visualizations
Caption: Workflow for the titration of this compound solutions.
Caption: Troubleshooting flowchart for common storage issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ospt.osi.lv [ospt.osi.lv]
- 9. Organomagnesium chemistry - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. web.mit.edu [web.mit.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic chemistry - Why can Grignard's Reagent be stored in ether? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. metrohm.com [metrohm.com]
Technical Support Center: Quenching Procedures for Dibutylmagnesium Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information on safely and effectively quenching reactions involving dibutylmagnesium. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the quenching of this compound reactions.
Issue 1: The quenching process is too vigorous and difficult to control.
Possible Causes:
-
Highly Reactive Quenching Agent: Using a highly reactive quenching agent like water directly can lead to a violent, exothermic reaction.[1][2] this compound reacts violently with water, releasing flammable gases that can ignite spontaneously.[3][4][5]
-
Concentrated Quenching Solution: The use of concentrated acids can lead to a rapid and potentially explosive release of hydrogen gas, especially if unreacted magnesium is present.[6][7]
-
Rapid Addition of Quenching Agent: Adding the quenching agent too quickly does not allow for adequate heat dissipation.[2][7]
Solutions:
-
Use a Less Reactive Initial Quenching Agent: Begin the quenching process with a less reactive proton source, such as isopropanol, before introducing water.[1]
-
Dilute the Quenching Agent: Always use dilute acidic solutions for quenching Grignard reagents to control the reaction rate.[6][7]
-
Slow and Controlled Addition: Add the quenching agent dropwise or in small portions, with efficient stirring and cooling.[2][7] An addition funnel is a recommended tool for this purpose.[7]
-
Cooling: Perform the quenching process at a low temperature (e.g., 0 °C) in an ice bath to help manage the exotherm.[1][2]
Issue 2: Formation of an insoluble precipitate or emulsion during workup.
Possible Causes:
-
Formation of Magnesium Hydroxides: Quenching with water or a weak acid can lead to the formation of insoluble magnesium hydroxide salts.
-
Incomplete Neutralization: If the mixture is not sufficiently acidified, magnesium salts may not fully dissolve.[1]
Solutions:
-
Use an Acidic Workup: After the initial quench, add a dilute acid like hydrochloric acid (HCl) or an aqueous solution of ammonium chloride (NH4Cl) to dissolve the magnesium salts.[8][9]
-
Saturated Ammonium Chloride: Using a saturated aqueous solution of ammonium chloride is a common and effective method for quenching Grignard reactions.[9][10][11] It is acidic enough to protonate the alkoxide and dissolve magnesium salts without being overly harsh.[10]
-
Ensure Complete Neutralization: Stir the mixture for an extended period after acid addition to ensure all solids have dissolved before proceeding with extraction.[1]
Issue 3: Low yield of the desired product.
Possible Causes:
-
Side Reactions During Quenching: Using a strong or concentrated acid can lead to side reactions, such as the dehydration of tertiary alcohols to form alkenes.[7][12]
-
Product Instability: The desired product may be sensitive to the pH of the quenching solution.[13]
-
Incomplete Reaction: The initial reaction may not have gone to completion before quenching.
Solutions:
-
Use a Mild Quenching Agent: A saturated aqueous solution of ammonium chloride is often preferred as it is a weak acid and minimizes the risk of acid-catalyzed side reactions.[10][12]
-
Buffer the Quench: Ammonium chloride solution can help to keep the pH from dropping too low, which is beneficial for acid-sensitive products.[10]
-
Reaction Monitoring: Use an appropriate analytical technique, such as TLC or NMR of a quenched aliquot, to confirm the reaction is complete before initiating the workup.[2][9]
Issue 4: The reaction mixture catches fire or there is an uncontrolled release of gas.
Possible Causes:
-
Exposure to Air: this compound is pyrophoric and can ignite spontaneously upon contact with air.[3][4]
-
Reaction with Water: Contact with water results in the release of flammable gases.[3][4][14]
-
Accumulation of Hydrogen Gas: Quenching with acid in the presence of unreacted magnesium can produce hydrogen gas, which is explosive in certain concentrations in the air.[6]
Solutions:
-
Inert Atmosphere: Always handle this compound and perform the quenching procedure under an inert atmosphere (e.g., nitrogen or argon).[1][15]
-
Proper Ventilation: Work in a well-ventilated fume hood to safely dissipate any evolved gases.[1][15]
-
Controlled Quenching: Add the quenching agent slowly to control the rate of gas evolution.[7]
-
Fire Safety: Have a Class D fire extinguisher, dry sand, or ground limestone readily available for pyrophoric metal fires. DO NOT USE WATER.[15]
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous material with several key risks:
-
Pyrophoricity: It ignites spontaneously when exposed to air.[3][4]
-
Water Reactivity: It reacts violently with water, releasing flammable gases that can also ignite spontaneously.[3][4][14]
-
Corrosivity: It can cause severe skin burns and eye damage.[3][14]
Q2: What personal protective equipment (PPE) should be worn when working with this compound?
A2: Appropriate PPE is critical for safety. This includes:
Q3: What are the recommended quenching agents for this compound reactions?
A3: The choice of quenching agent depends on the scale of the reaction and the sensitivity of the product. A stepwise approach is often safest:
-
Initial Quench (less reactive): Isopropanol is a good choice as it reacts less vigorously than water.[1]
-
Secondary Quench/Workup (more reactive/acidic):
Q4: Can I quench a this compound reaction directly with water?
A4: It is strongly advised not to quench a this compound reaction directly with water, especially on a larger scale. The reaction is extremely exothermic and produces flammable gas, creating a significant fire and explosion hazard.[1][3][15] A less reactive alcohol like isopropanol should be used first to consume the bulk of the reactive organometallic species in a more controlled manner.[1]
Q5: Why is a dilute acid preferred over a concentrated acid for the workup?
A5: Concentrated acids should be avoided for several reasons:
-
They react violently with any residual magnesium metal, producing hydrogen gas at an unsafe rate.[6][7]
-
They can cause undesired side reactions with the product, such as the dehydration of tertiary alcohols.[7][12]
-
The high exothermicity can be difficult to control.[7]
Q6: How do I properly dispose of residual this compound?
A6: Unspent this compound must be quenched before disposal. This should be done in a fume hood under an inert atmosphere.
-
Dilute the reagent with an inert, high-boiling solvent like toluene.[1]
-
Cool the mixture in an ice bath (0 °C).[1]
-
Slowly add a less reactive alcohol, such as isopropanol.[1]
-
Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added, followed by pure water.[1]
-
Finally, neutralize the solution with a dilute acid (e.g., citric or acetic acid) before it can be considered for standard hazardous waste disposal.[1]
Experimental Protocols
Protocol 1: Standard Quenching Procedure for a this compound Reaction
-
Ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.[1]
-
Slowly add isopropanol dropwise via an addition funnel with vigorous stirring.[1] Monitor for any excessive exotherm or gas evolution.
-
Once the addition of isopropanol no longer produces a vigorous reaction, slowly add a saturated aqueous solution of ammonium chloride.[1][9]
-
Allow the mixture to warm to room temperature and stir until all solids have dissolved. This may take several hours.[1]
-
Proceed with the standard aqueous workup and extraction of the product.
Protocol 2: Quenching with Dilute Acid
-
Follow steps 1 and 2 from Protocol 1.
-
Once the initial quench with isopropanol is complete, slowly add a dilute (e.g., 1 M) solution of hydrochloric acid dropwise.[8]
-
Maintain cooling and vigorous stirring throughout the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the aqueous layer is clear.
-
Proceed with the extraction.
Data Presentation
Table 1: Comparison of Common Quenching Agents
| Quenching Agent | Reactivity | Advantages | Disadvantages |
| Isopropanol | Moderate | Controlled reaction, good for initial quench[1] | May not be sufficient to dissolve all magnesium salts |
| Water | High | Readily available | Extremely vigorous, can be dangerous[1][3] |
| Saturated aq. NH4Cl | Mildly Acidic | Good for dissolving salts, mild pH prevents side reactions[10][12] | May require longer stirring to dissolve all solids |
| Dilute HCl / H2SO4 | Acidic | Effectively dissolves magnesium salts[8] | Can cause side reactions if too concentrated or if product is acid-sensitive[7][12] |
Visualizations
Caption: General workflow for quenching a this compound reaction.
Caption: Troubleshooting decision tree for common quenching issues.
References
- 1. chemistry.nd.edu [chemistry.nd.edu]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 1191-47-5 [smolecule.com]
- 5. CAS 1191-47-5: dibutyl magnesium | CymitQuimica [cymitquimica.com]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. youtube.com [youtube.com]
- 13. How To [chem.rochester.edu]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Titration Methods for Dibutylmagnesium Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the concentration of dibutylmagnesium solutions. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for common titration methods.
Troubleshooting Guides
This section addresses specific issues that may arise during the titration of this compound, presented in a question-and-answer format.
Question: Why is the endpoint of my iodine titration fading or disappearing quickly?
Answer: A fading or transient endpoint in an iodometric titration of this compound is a common issue. The primary cause is often the presence of atmospheric oxygen, which can re-oxidize the iodide ions back to iodine, causing the blue-black or brown color to reappear.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your titration is performed under a continuous and positive pressure of an inert gas, such as nitrogen or argon. This minimizes the exposure of the reaction mixture to air.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Rapid Titration: Perform the titration as quickly as possible while maintaining accuracy to reduce the time the solution is exposed to potential oxygen contamination.[1]
-
Starch Indicator Addition: In back-titrations using sodium thiosulfate, add the starch indicator only when the solution has faded to a pale yellow. Adding it too early can result in a stable iodine-starch complex that is slow to decolorize, leading to an overestimation of the endpoint.[2][3]
Question: I am getting inconsistent or non-reproducible titration results. What are the likely causes?
Answer: Inconsistent results in the titration of air- and moisture-sensitive reagents like this compound can stem from several sources, ranging from sample handling to equipment issues.
Troubleshooting Steps:
-
Moisture Contamination: this compound reacts violently with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous.
-
Air Exposure: this compound is pyrophoric and reacts with air.[4][5][6][7] Handle the reagent using air-free techniques, such as a glovebox or Schlenk line. Use septa-sealed flasks and purge with an inert gas.
-
Inaccurate Reagent Transfer: Use properly calibrated syringes or burettes for all reagent transfers. Ensure there are no air bubbles in the burette or syringe.[8]
-
Improper Mixing: Ensure the solution is well-stirred throughout the titration to guarantee a homogeneous reaction.
-
Titrant Standardization: The concentration of your titrant can change over time. Regularly standardize your titrant solution against a primary standard.[9][10]
Question: The color change for my 1,10-phenanthroline titration is not sharp. How can I improve it?
Answer: A poorly defined endpoint in a 1,10-phenanthroline titration can be due to impurities in the this compound solution or issues with the indicator itself.
Troubleshooting Steps:
-
Purity of Reagent: The presence of magnesium oxides or hydroxides, resulting from degradation of the this compound, can interfere with the formation of the colored complex. It is crucial to use a fresh, properly stored sample of this compound.
-
Indicator Concentration: Use a minimal amount of the 1,10-phenanthroline indicator, just enough to produce a distinct color. Too much indicator can lead to a less sharp endpoint.
-
Solvent Effects: Ensure you are using a suitable anhydrous solvent, such as THF or diethyl ether, as solvent polarity can influence the color and stability of the complex.
Frequently Asked Questions (FAQs)
What are the most common methods for titrating this compound?
The most common methods for determining the concentration of this compound solutions include:
-
Direct Titration with Iodine: A reliable and straightforward method where the this compound reacts with a standardized solution of iodine. The endpoint is the disappearance of the brown iodine color.[11]
-
Complexometric Titration with EDTA: This method involves quenching the this compound sample and then titrating the resulting magnesium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using an indicator like Eriochrome Black T.[12][13][14]
-
Direct Titration with 1,10-Phenanthroline: This method uses 1,10-phenanthroline as an indicator, which forms a colored complex with this compound. The solution is then titrated with a standard solution of an alcohol, such as 2-butanol, until the color disappears.[15][16][17]
-
Thermometric Titration: This technique measures the heat change during the reaction of this compound with a titrant like 2-butanol. The endpoint is determined by a sharp change in the rate of temperature increase.[18]
How should I handle and store this compound solutions?
This compound is a pyrophoric and water-reactive substance, requiring strict handling and storage procedures.[4][5][6][7]
-
Handling: Always handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using a Schlenk line.[19] Use dry, clean syringes and needles for transfers. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[5][20]
-
Storage: Store this compound solutions in a cool, dry place, away from heat sources and incompatible materials. The container should be tightly sealed, and the headspace filled with an inert gas.
Can I use a back-titration method?
Yes, a back-titration is a viable method, particularly for the iodometric titration. In this approach, an excess of a standardized iodine solution is added to the this compound sample. The unreacted iodine is then titrated with a standardized solution of sodium thiosulfate, using a starch indicator to detect the endpoint.[2][21][22][23]
What are common interferences in the complexometric titration of magnesium with EDTA?
Other metal ions present in the sample can also form complexes with EDTA, leading to inaccurate results. Common interfering ions include calcium, iron, and aluminum.[6] To mitigate this, masking agents can be used to selectively complex the interfering ions, or the pH of the solution can be adjusted to selectively precipitate certain metal hydroxides.[6][24]
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the different titration methods.
Table 1: Titrant and Indicator Concentrations
| Titration Method | Titrant | Typical Titrant Concentration | Indicator |
| Direct Titration with Iodine | Iodine (in THF with LiCl) | 0.1 M | Self-indicating (disappearance of brown color) |
| Complexometric Titration | EDTA disodium salt | 0.01 - 0.05 M | Eriochrome Black T or Calmagite |
| Direct Titration with 1,10-Phenanthroline | 2-Butanol (in xylene) | 1.0 M | 1,10-Phenanthroline |
| Iodometric Back-Titration | Sodium Thiosulfate | 0.1 M | Starch solution |
Table 2: Comparison of Titration Methods
| Feature | Direct Titration with Iodine | Complexometric Titration (EDTA) | Direct Titration (1,10-Phenanthroline) |
| Principle | Redox reaction | Complex formation | Acid-base reaction with colorimetric indicator |
| Endpoint Detection | Disappearance of brown color | Color change (e.g., wine red to blue) | Disappearance of colored complex |
| Advantages | Simple, rapid, sharp endpoint | Well-established for magnesium ions | Good for colored or turbid solutions |
| Limitations | Iodine solutions can be unstable | Sensitive to pH and interfering metal ions | Subjective endpoint determination |
| Typical Precision | High | High | Good |
Experimental Protocols
Detailed Methodology: Direct Titration with Iodine
This protocol describes the determination of this compound concentration by direct titration with a standardized iodine solution.
Reagents and Materials:
-
This compound solution (in heptane or other suitable solvent)
-
Standardized 0.1 M Iodine solution in anhydrous THF containing 0.5 M LiCl
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
Oven-dried glassware (burette, flasks, syringes)
-
Magnetic stirrer and stir bars
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Preparation of the Titration Flask: Under a positive pressure of inert gas, add a magnetic stir bar and 5 mL of anhydrous THF to a flame-dried 50 mL flask equipped with a rubber septum.
-
Sample Preparation: Using a gas-tight syringe, carefully draw a precise volume (e.g., 2.00 mL) of the this compound solution and inject it into the prepared flask.
-
Titration Setup: Fill a dry, inert gas-purged burette with the standardized 0.1 M iodine solution.
-
Titration: While vigorously stirring the this compound solution, add the iodine solution dropwise from the burette. The brown color of the iodine will initially disappear as it reacts with the this compound.
-
Endpoint Determination: The endpoint is reached when a faint, persistent brown color remains in the solution, indicating that all the this compound has reacted. Record the volume of iodine solution added.
-
Calculation: Calculate the concentration of the this compound solution using the following formula:
Molarity of this compound = (Volume of Iodine × Molarity of Iodine) / (2 × Volume of this compound)
(Note: The stoichiometry of the reaction is 2 moles of this compound to 1 mole of iodine.)
Detailed Methodology: Complexometric Titration with EDTA
This protocol outlines the determination of this compound concentration via complexometric titration of magnesium ions with EDTA.
Reagents and Materials:
-
This compound solution
-
Standardized 0.05 M EDTA solution
-
pH 10 buffer solution (ammonia-ammonium chloride)
-
Eriochrome Black T indicator
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware (burette, pipettes, flasks)
Procedure:
-
Sample Quenching: Carefully and slowly add a precise volume (e.g., 1.00 mL) of the this compound solution to a flask containing approximately 50 mL of deionized water and a few drops of 1 M HCl. This will quench the reactive this compound and form a solution of magnesium chloride.
-
Buffering: Add 10 mL of the pH 10 buffer solution to the quenched sample.
-
Indicator Addition: Add a small amount of Eriochrome Black T indicator to the solution. The solution should turn a wine-red color.[12][14]
-
Titration: Titrate the solution with the standardized 0.05 M EDTA solution. The color will gradually change as the EDTA complexes with the magnesium ions.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.[12][14] Record the volume of EDTA solution used.
-
Calculation: Calculate the concentration of the this compound solution using the following formula:
Molarity of this compound = (Volume of EDTA × Molarity of EDTA) / Volume of this compound
Visualizations
Caption: Experimental workflow for the titration of this compound.
Caption: Troubleshooting decision tree for inconsistent titration results.
References
- 1. quora.com [quora.com]
- 2. mccscience.yolasite.com [mccscience.yolasite.com]
- 3. titrations.info [titrations.info]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 8. mt.com [mt.com]
- 9. usp.org [usp.org]
- 10. Chemistry 104: Standardization of Acid and Base Solutions [chem.latech.edu]
- 11. chemtips.wordpress.com [chemtips.wordpress.com]
- 12. Estimation of Magnesium ions in water using EDTA – Stan's Academy [stansacademy.com]
- 13. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 20. chemistry.ucla.edu [chemistry.ucla.edu]
- 21. kfs.edu.eg [kfs.edu.eg]
- 22. Back Titrations [chemistrymalta.com]
- 23. youtube.com [youtube.com]
- 24. quora.com [quora.com]
Validation & Comparative
A Comparative Analysis of Dibutylmagnesium and sec-Butylmagnesium Reactivity
For Researchers, Scientists, and Drug Development Professionals
Organomagnesium compounds are indispensable reagents in organic synthesis, valued for their ability to form carbon-carbon bonds. Among these, dibutylmagnesium and its isomer, sec-butylmagnesium, are frequently employed. While both serve as potent sources of butyl nucleophiles, their structural differences impart distinct reactivity profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate reagent for specific synthetic transformations.
Core Reactivity Principles: Nucleophilicity vs. Basicity
The reactivity of organomagnesium reagents is a delicate balance between their nucleophilicity and basicity. As nucleophiles, they add to polarized functional groups, such as carbonyls. As bases, they can deprotonate acidic protons. The steric environment around the carbon-magnesium bond plays a crucial role in dictating which of these pathways is favored.
-
This compound , containing primary butyl groups, is less sterically encumbered. This allows for easier access to electrophilic centers, favoring nucleophilic addition.
-
sec-Butylmagnesium , with its secondary butyl group, presents a more sterically hindered profile. This increased bulk can impede direct nucleophilic attack, particularly with sterically demanding electrophiles. Consequently, sec-butylmagnesium may exhibit a greater propensity to act as a base or, in the case of reactions with ketones, as a reducing agent.
Comparative Experimental Data
While comprehensive comparative studies across a wide range of substrates are limited, available data highlights the nuanced differences in reactivity between these two reagents.
One key aspect of their reactivity is in acylation reactions. The reaction of Grignard reagents with anhydrides provides a useful benchmark for their nucleophilic character. In a comparative study, the yields of methyl ketones from the reaction of the respective butylmagnesium bromides with acetic anhydride were determined.
| Reagent | Substrate | Product | Yield (%) |
| n-Butylmagnesium bromide | Acetic anhydride | 2-Hexanone | 79%[1] |
| sec-Butylmagnesium bromide | Acetic anhydride | 3-Methyl-2-pentanone | 78%[1] |
The data indicates that for a relatively unhindered electrophile like acetic anhydride, both the primary and secondary butylmagnesium reagents provide excellent and comparable yields of the corresponding ketone.[1] This suggests that under these conditions, the steric hindrance of the sec-butyl group does not significantly impede its nucleophilic addition.
However, in reactions with sterically hindered ketones, the outcome can be different. Grignard reagents possessing β-hydrogens, such as both this compound and sec-butylmagnesium, can undergo a competing reduction pathway via a six-membered transition state to yield a secondary alcohol, alongside the expected tertiary alcohol from nucleophilic addition. The more sterically hindered the Grignard reagent and the ketone, the more favorable the reduction pathway becomes. It is therefore anticipated that sec-butylmagnesium would give a higher proportion of the reduction product compared to this compound when reacted with a bulky ketone like di-tert-butyl ketone.
Experimental Protocols
The following are general protocols for the use of butylmagnesium reagents in nucleophilic addition reactions. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for the Reaction of a Butylmagnesium Reagent with a Ketone
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled while still warm.
-
Reagent Preparation: The appropriate butylmagnesium reagent (this compound or sec-butylmagnesium solution in a suitable solvent) is transferred to the dropping funnel via cannula.
-
Reaction: The ketone, dissolved in an anhydrous ether (such as diethyl ether or THF), is placed in the reaction flask. The flask is cooled in an ice bath. The butylmagnesium solution is added dropwise to the stirred solution of the ketone.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Logical Workflow for Reagent Selection
The choice between this compound and sec-butylmagnesium is contingent on the specific synthetic challenge. The following decision-making workflow can guide the selection process.
Caption: Logical workflow for selecting between this compound and sec-butylmagnesium based on substrate sterics.
Reaction Pathways with Hindered Ketones
With sterically demanding ketones, both addition and reduction pathways are possible for butylmagnesium reagents. The steric bulk of sec-butylmagnesium is expected to favor the reduction pathway to a greater extent than this compound.
Caption: Expected reaction pathways for this compound and sec-butylmagnesium with a sterically hindered ketone.
References
Dibutylmagnesium: A Superior Alternative to Traditional Grignard Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals seeking enhanced stability, selectivity, and performance in organometallic chemistry, dibutylmagnesium presents a compelling alternative to traditional Grignard reagents. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of employing this compound in various synthetic applications.
Diorganomagnesium compounds, such as this compound, are emerging as powerful tools in the synthetic chemist's arsenal. While sharing the fundamental reactivity of their Grignard counterparts, they offer significant benefits in terms of thermal stability, handling safety, and, in certain applications, improved reaction outcomes. This guide will delve into a detailed comparison of this compound and traditional Grignard reagents, focusing on quantitative performance data, experimental protocols, and the underlying chemical principles that govern their behavior.
Performance Comparison: Stability and Reactivity
A key differentiator between this compound and traditional Grignard reagents lies in their thermal stability. This compound exhibits significantly higher thermal stability, a critical factor for both storage and reaction safety.
Table 1: Thermal Stability Comparison
| Compound | Decomposition Onset (to MgH₂) | Decomposition Onset (to Mg) | Notes |
| Di-n-butylmagnesium | 250 °C[1][2] | 384 °C[1][2] | Decomposition proceeds in a two-step process. |
| n-Butylmagnesium Bromide | Lower (not specified) | Lower (not specified) | Generally less thermally stable, with decomposition accelerated by impurities and solvent choice.[3] |
The enhanced stability of this compound translates to a longer shelf life and a reduced risk of runaway reactions, particularly in large-scale industrial processes. Furthermore, ethereal solutions of dialkylmagnesium compounds are reported to have weaker ignition properties compared to Grignard reagents.
In terms of reactivity, while the fundamental nucleophilic character is similar, the absence of a magnesium halide in dialkylmagnesium reagents can lead to distinct differences in reaction pathways and efficiencies. This can be particularly advantageous in reactions where the Lewis acidity of the magnesium halide in Grignard reagents can lead to undesired side reactions or catalyst deactivation.
A comparative study of a dialkylmagnesium reagent (sBu₂Mg) and a Grignard reagent (iPrMgCl·LiCl) in an iodine-magnesium exchange reaction highlights a significant performance advantage for the dialkylmagnesium species.
Table 2: Comparative Yield in I/Mg Exchange Reaction
| Reagent | Solvent | Yield of Dialkylmagnesium |
| iPrMgCl·LiCl | THF | <5%[1] |
| sBu₂Mg | Toluene | 81% (optimized)[1] |
This dramatic difference in yield underscores the potential for dialkylmagnesium reagents to enable transformations that are inefficient with traditional Grignard reagents.[1]
Experimental Protocols
To illustrate the practical application of this compound, a detailed experimental protocol for a representative reaction is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented procedure and outlines the synthesis of this compound from 2-chlorobutane, magnesium powder, and n-butyllithium.[4]
Materials:
-
Magnesium powder
-
2-Chlorobutane
-
n-Butyllithium in hexane
-
Anhydrous ether
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Under a nitrogen atmosphere, a mixture of magnesium powder and an initiator is heated and stirred in a reaction vessel.
-
A small amount of a solution of 2-chlorobutane in anhydrous ether is slowly added to initiate the Grignard reagent formation.
-
Once the reaction is initiated, the remaining 2-chlorobutane solution is added slowly while maintaining the reaction temperature.
-
After the formation of the Grignard reagent is complete, the reaction mixture is cooled.
-
A solution of n-butyllithium in hexane is then rapidly added to the cooled Grignard reagent solution.
-
The reaction is allowed to proceed with temperature control.
-
Following the reaction, the solvent is removed by distillation.
-
The resulting this compound is obtained after cooling and filtration.
Logical Relationship of Synthesis Steps
Advantages in Selectivity
The absence of magnesium halides in this compound can lead to improved chemoselectivity and regioselectivity in certain reactions. Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium) involving the dialkylmagnesium species, the magnesium halide, and the alkylmagnesium halide. This mixture of species can lead to multiple competing reaction pathways. The use of a pure dialkylmagnesium reagent can simplify the reaction system and favor a single, desired outcome.
Experimental Workflow for a Typical Nucleophilic Addition
Conclusion
This compound offers several distinct advantages over traditional Grignard reagents, making it a valuable tool for researchers and professionals in the chemical and pharmaceutical industries. Its superior thermal stability enhances safety and allows for more robust reaction conditions. In specific applications, it can provide significantly higher yields and improved selectivity by minimizing side reactions such as Wurtz coupling. While the initial preparation of this compound may be more involved than the direct synthesis of a Grignard reagent, the benefits in terms of performance, safety, and predictability often outweigh this initial investment, particularly for complex and sensitive substrates. As the demand for more efficient and selective synthetic methodologies grows, the adoption of reagents like this compound is poised to become increasingly widespread.
References
- 1. Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. CN101362772A - The preparation method of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Dibutylmagnesium and Diethylzinc in Organic Synthesis and Polymerization
A detailed guide for researchers, scientists, and drug development professionals on the properties, performance, and applications of dibutylmagnesium and diethylzinc.
This compound (Bu₂Mg) and diethylzinc (Et₂Zn) are versatile organometallic reagents with significant applications in organic synthesis and polymer chemistry. While both serve as sources of nucleophilic alkyl groups, their distinct metallic centers, magnesium and zinc, impart different reactivities and selectivities. This guide provides a comprehensive comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal compound for their specific needs.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of this compound and diethylzinc is crucial for their safe handling and effective use. Both are highly reactive compounds, though their reactivity profiles differ.
| Property | This compound (Bu₂Mg) | Diethylzinc (Et₂Zn) |
| Appearance | Waxy solid or solution in heptane[1] | Colorless liquid, often supplied as a solution in hexanes, heptane, or toluene[2] |
| Molecular Formula | C₈H₁₈Mg[1] | C₄H₁₀Zn |
| Molar Mass | 138.53 g/mol [1] | 123.50 g/mol [2] |
| Melting Point | Not well-defined, waxy solid at room temperature[1] | -28 °C[2] |
| Boiling Point | Decomposes at elevated temperatures | 118 °C[2] |
| Solubility | Soluble in ethers and hydrocarbon solvents[1] | Soluble in most organic solvents[3] |
| Reactivity with Air | Pyrophoric | Highly pyrophoric, ignites spontaneously in air[3] |
| Reactivity with Water | Reacts violently | Reacts violently[3] |
Performance in Organic Synthesis
Both this compound and diethylzinc are valuable reagents in organic synthesis, primarily for the formation of carbon-carbon bonds. However, their differing nucleophilicity and Lewis acidity lead to distinct applications.
This compound is a strong nucleophile and a powerful base, often used in situations where Grignard reagents might be too reactive or lead to side reactions. Its applications include:
-
Preparation of other organomagnesium compounds: It serves as a convenient starting material for the synthesis of various organomagnesium derivatives[1].
-
Synthesis of alcohols: It readily reacts with aldehydes and ketones to produce primary and secondary alcohols after quenching with water[1].
-
Conjugate additions: this compound can add to the β-carbon of α,β-unsaturated carbonyl compounds[1].
Diethylzinc is considered a "softer" nucleophile compared to organolithium and Grignard reagents[2]. This property makes it suitable for more selective transformations. Key applications include:
-
Asymmetric ethyl additions: In the presence of chiral ligands, diethylzinc can add to aldehydes and imines to produce chiral alcohols and amines with high enantioselectivity.
-
Simmons-Smith cyclopropanation: In combination with diiodomethane, diethylzinc is a key reagent for the stereospecific conversion of alkenes to cyclopropanes.
-
Source of ethyl carbanions: It is used in various addition reactions to carbonyl groups[2].
Performance in Polymerization Catalysis
Both organometallic compounds are effective initiators or catalysts for various polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, which are precursors to biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (PCL).
Ring-Opening Polymerization of Lactide
The synthesis of PLA through the ROP of lactide is a significant application for both reagents. However, they are often used in different catalytic systems, making a direct comparison of their intrinsic activity challenging.
This compound can act as an initiator for the ROP of lactide. Studies have shown its effectiveness in producing polylactide[4].
Diethylzinc is frequently used as a component of a catalytic system, often in combination with a co-initiator or ligand, for the ROP of lactide[2][5][6]. These systems can offer control over the polymerization and the stereochemistry of the resulting PLA[2].
Comparative Performance Data in Lactide Polymerization (Note: Conditions are not identical)
| Catalyst/Initiator System | Monomer | Solvent | Temp. (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| This compound | L-lactide | Toluene | 100 | 2 | >90 | 14,300 | 1.23 | |
| Diethylzinc/Propyl Gallate | rac-lactide | Toluene | 80 | 24 | 95 | 18,500 | 1.35 | [2] |
| Diethylzinc/Gallic Acid | rac-lactide | Toluene | 80 | 24 | 88 | 15,200 | 1.41 | [2] |
Ring-Opening Polymerization of ε-Caprolactone
Similar to lactide polymerization, both reagents are active in the ROP of ε-caprolactone to produce PCL.
This compound has been used as an initiator for the sequential block copolymerization of ε-caprolactone and L-lactide, demonstrating its ability to produce well-defined polymer architectures[4].
Diethylzinc , as part of a catalytic system, effectively polymerizes ε-caprolactone, with studies showing high yields and the formation of linear PCL[6].
Comparative Performance Data in ε-Caprolactone Polymerization (Note: Conditions are not identical)
| Catalyst/Initiator System | Monomer | Solvent | Temp. (°C) | Time (h) | Monomer Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| This compound | ε-caprolactone | Toluene | 110 | 48 | - | 21,300 | 1.56 | |
| Diethylzinc/Propyl Gallate | ε-caprolactone | Bulk | 80 | 6 | 100 | 12,800 | 1.62 | [6] |
| Diethylzinc/Gallic Acid | ε-caprolactone | Bulk | 80 | 6 | 69 | 9,800 | 1.58 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are representative protocols for key reactions involving this compound and diethylzinc.
Protocol 1: Ring-Opening Polymerization of L-Lactide using this compound
Objective: To synthesize poly(L-lactide) via ring-opening polymerization using this compound as an initiator.
Materials:
-
L-lactide, recrystallized from dry toluene
-
This compound solution (e.g., 1.0 M in heptane)
-
Anhydrous toluene
-
Methanol
-
Dichloromethane
Procedure:
-
In a glovebox, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of L-lactide.
-
Anhydrous toluene is added to dissolve the monomer.
-
The flask is sealed and brought out of the glovebox.
-
The solution is heated to the desired reaction temperature (e.g., 100 °C) in an oil bath.
-
A calculated amount of this compound solution is injected into the reaction mixture via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
The polymerization is allowed to proceed for the desired time (e.g., 2 hours).
-
The reaction is quenched by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer is characterized by GPC (for molecular weight and PDI) and NMR spectroscopy.
Protocol 2: Asymmetric Addition of Diethylzinc to an Aldehyde
Objective: To synthesize a chiral secondary alcohol via the asymmetric addition of diethylzinc to an aldehyde using a chiral ligand.
Materials:
-
Aldehyde (e.g., benzaldehyde), freshly distilled
-
Diethylzinc solution (e.g., 1.0 M in hexanes)
-
Chiral ligand (e.g., a chiral amino alcohol)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried Schlenk flask is charged with the chiral ligand under an inert atmosphere.
-
Anhydrous toluene is added to dissolve the ligand.
-
The solution is cooled to 0 °C in an ice bath.
-
The diethylzinc solution is added dropwise to the ligand solution with stirring.
-
The mixture is stirred at 0 °C for 30 minutes.
-
The aldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C until completion (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the chiral alcohol.
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided to illustrate the logical flow of the experimental procedures and the fundamental differences in the reactivity of this compound and diethylzinc.
Conclusion
This compound and diethylzinc are both powerful tools in the arsenal of synthetic chemists. The choice between them depends critically on the desired transformation. This compound, with its strong nucleophilicity, is well-suited for reactions requiring a potent Grignard-type reagent and as an efficient initiator for certain polymerizations. In contrast, diethylzinc's "softer" nature and Lewis acidity make it the reagent of choice for highly selective and asymmetric syntheses, as well as for specific catalytic applications in materials science and polymer chemistry. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions and design effective synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Diethylzinc/Gallic Acid and Diethylzinc/Gallic Acid Ester Catalytic Systems for the Ring-Opening Polymerization of rac-Lactide [mdpi.com]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. Synthesis of poly(ε-caprolactone)-poly(L-lactide) block copolymers by melt or solution sequential copolymerization using nontoxic this compound as initiator | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Diethylzinc/Propyl Gallate Catalytic System for Ring-Opening Copolymerization of rac-Lactide and ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying the Basicity of Dibutylmagnesium Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to quantify the concentration and basicity of dibutylmagnesium (Bu₂Mg) solutions, a crucial parameter for ensuring reproducibility and success in chemical synthesis. This compound is a powerful organometallic reagent, valued for its strong basicity and utility in various chemical transformations.[1][2] Accurate determination of its active concentration is paramount, as these solutions are susceptible to degradation over time.
Methods for Quantifying this compound Concentration
The concentration of commercially available or freshly prepared this compound solutions often deviates from the stated molarity. Therefore, accurate and routine quantification is essential. The two primary methods for this determination are classical titration and Nuclear Magnetic Resonance (NMR) spectroscopy.
1. Titration Methods
Titration is a time-tested, cost-effective method for determining the concentration of active organometallic reagents. For organomagnesium compounds like this compound, which are less basic than their organolithium counterparts, specific titration methods are required for a clear and accurate endpoint.[3]
A highly effective method involves the use of iodine (I₂) as the titrant in a tetrahydrofuran (THF) solution saturated with lithium chloride (LiCl).[3][4] The reaction proceeds via the rapid consumption of iodine by the organomagnesium species. The endpoint is visually determined by the disappearance of the brown iodine color, resulting in a colorless solution.[3] The addition of LiCl is critical as it prevents the precipitation of magnesium salts, ensuring a clear solution throughout the titration and a sharp endpoint.[5]
2. NMR Spectroscopy
A more modern approach for determining the concentration of organometallic reagents is through quantitative NMR (qNMR) spectroscopy.[6] This method offers high precision (<1% error) and can be performed rapidly.[6] The concentration is calculated by relating the integral of a reagent signal to the integral of a known internal or external standard.[6] While highly accurate, this method requires access to an NMR spectrometer and appropriate deuterated solvents and standards.
Comparative Basicity of this compound
This compound is a strong, non-nucleophilic base. Its basicity stems from the highly polarized magnesium-carbon bond, which imparts significant carbanionic character to the butyl groups.[7][8] The strength of a base is typically quantified by the pKa of its conjugate acid. For this compound, the conjugate acid is butane (CH₃CH₂CH₂CH₃). The extremely high pKa of alkanes (around 50) signifies that their conjugate bases are exceptionally strong.
The following table compares the basicity of this compound with other common non-nucleophilic bases used in organic synthesis, based on the pKa of their respective conjugate acids.
| Base | Abbreviation | Conjugate Acid | pKa of Conjugate Acid (approx.) | Class |
| This compound | Bu₂Mg | Butane | ~50 | Organometallic |
| n-Butyllithium | n-BuLi | Butane | ~50 | Organometallic |
| Lithium Diisopropylamide | LDA | Diisopropylamine | ~36 | Amide |
| Lithium Tetramethylpiperidide | LiTMP | 2,2,6,6-Tetramethylpiperidine | ~37 | Amide |
| Potassium tert-Butoxide | t-BuOK | tert-Butanol | ~17 | Alkoxide |
| 1,8-Diazabicycloundec-7-ene | DBU | DBU-H⁺ | 13.5 (in MeCN) | Amidine |
| N,N-Diisopropylethylamine | DIPEA (Hünig's Base) | DIPEA-H⁺ | 10.75 (in H₂O) | Amine |
Data compiled from various sources. pKa values can vary depending on the solvent and determination method.[3][6]
As the data indicates, this compound is among the strongest bases available, comparable in strength to organolithium reagents. Its high basicity, coupled with lower nucleophilicity compared to some organolithiums, makes it a valuable tool for selective deprotonation reactions.
Experimental Protocol: Titration of this compound with Iodine
This protocol details a reliable method for determining the molarity of a this compound solution.
Safety Precautions:
-
This compound is highly reactive, air and moisture-sensitive, and potentially pyrophoric.[2] All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
THF is a flammable and peroxide-forming solvent. Work in a well-ventilated fume hood and use freshly distilled or inhibitor-free solvent.
Materials and Reagents:
-
This compound solution in an appropriate solvent (e.g., heptane, ether).
-
Iodine (I₂), solid.
-
Anhydrous Lithium Chloride (LiCl).
-
Anhydrous Tetrahydrofuran (THF).
-
Inert gas supply (Argon or Nitrogen).
-
Schlenk flask (25 mL or 50 mL) with a magnetic stir bar.
-
Syringes (1 mL and 5 mL).
-
Standard laboratory glassware (dried in an oven).
Procedure:
Part A: Preparation of the Iodine Titrant Solution (e.g., ~0.1 M)
-
Dry Reagents: Dry anhydrous LiCl in an oven at 150 °C for at least 4 hours and allow it to cool in a desiccator.[5]
-
Prepare Saturated LiCl/THF Solution: Under an inert atmosphere, add anhydrous LiCl to anhydrous THF in a Schlenk flask until saturation is reached (approximately 0.5 M).[3][5] Stir for several hours to ensure complete dissolution.
-
Prepare Iodine Solution: In a separate oven-dried and inerted flask, accurately weigh approximately 254 mg of iodine (for 10 mL of a ~0.1 M solution).
-
Dissolve Iodine: Add 10 mL of the saturated LiCl/THF solution to the flask containing the iodine. Stir until all the iodine has dissolved. This brown solution is your titrant.
Part B: Titration
-
Prepare Analyte: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere.[5]
-
Add this compound: Using a gas-tight syringe, carefully transfer exactly 1.0 mL of the this compound solution into the prepared Schlenk flask.
-
Add Solvent: Add 5 mL of anhydrous THF to the flask.
-
Titrate: Slowly add the prepared iodine titrant solution dropwise to the stirring this compound solution via a syringe.
-
Observe Endpoint: The brown color of the iodine will disappear upon reaction with the this compound. The endpoint is reached when a faint, persistent brown or yellow color remains for at least 30 seconds, indicating that all the active this compound has been consumed.[3][5]
-
Record Volume: Record the volume of the iodine solution added.
-
Repeat: For accuracy, repeat the titration at least two more times and average the results.[5]
Calculations:
The reaction stoichiometry between this compound and iodine is 1:1.
Bu₂Mg + I₂ → Bu₂ + MgI₂
-
Calculate Moles of Iodine: Moles of I₂ = Molarity of I₂ solution (mol/L) × Volume of I₂ solution added (L)
-
Calculate Molarity of this compound: Molarity of Bu₂Mg (mol/L) = Moles of I₂ / Volume of Bu₂Mg solution used (L)
The following table should be used to record the experimental data:
| Titration # | Volume of Bu₂Mg (mL) | Molarity of I₂ (M) | Volume of I₂ (mL) | Calculated Molarity of Bu₂Mg (M) |
| 1 | 1.0 | |||
| 2 | 1.0 | |||
| 3 | 1.0 | |||
| Average |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the titration of a this compound solution.
Caption: Workflow for the titration of this compound with iodine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1191-47-5 [smolecule.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. scispace.com [scispace.com]
- 5. organic chemistry - Thermodynamic vs kinetic basicity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. Chemical Reactivity [www2.chemistry.msu.edu]
- 8. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]
A Comparative Guide to the Characterization of Intermediates in Dibutylmagnesium Reactions
The study of reaction mechanisms is fundamental to advancing synthetic chemistry, and the characterization of transient intermediates is a critical aspect of this endeavor. Dibutylmagnesium, a common Grignard-like reagent, participates in a variety of organometallic reactions, the pathways of which are often dictated by the formation of complex intermediates.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of these intermediates is crucial for optimizing reaction conditions, controlling stereochemistry, and maximizing yields.
This guide provides an objective comparison of key analytical techniques used to characterize intermediates in this compound reactions, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The characterization of highly reactive and often unstable organomagnesium intermediates requires a suite of complementary analytical methods. The choice of technique depends on the nature of the intermediate (soluble vs. insoluble, crystalline vs. amorphous) and the specific information required.
| Technique | Information Obtained | Advantages | Limitations | Sample Phase |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Solution-state structure and composition- Dynamic processes (e.g., Schlenk equilibrium)[2]- Reaction kinetics[3] | - Non-destructive- Provides detailed structural information in solution- Variable-temperature studies reveal dynamic behavior[2] | - Can be difficult for paramagnetic species- Lower sensitivity for certain nuclei like ²⁵Mg[4]- Complex spectra for mixtures | Liquid |
| Single-Crystal X-ray Diffraction (XRD) | - Definitive solid-state molecular structure- Bond lengths and angles- Coordination environment of magnesium[5] | - Unambiguous structural determination | - Requires a suitable single crystal, which can be difficult to obtain for reactive intermediates- Provides no information about species in solution | Solid |
| Mass Spectrometry (MS) | - Molecular weight of intermediates- Fragmentation patterns for structural clues | - High sensitivity- Can be coupled with chromatography (e.g., GC-MS) for mixture analysis[6] | - Fragmentation can be complex- Air-sensitive samples require specialized handling and ionization techniques[7] | Gas/Liquid |
| Powder X-ray Diffraction (PXRD) | - Identification of crystalline phases in a bulk sample- Monitoring solid-state transformations[2] | - Useful for characterizing bulk materials- Non-destructive | - Provides no molecular structure information- Limited to crystalline materials | Solid |
| Energy-Dispersive X-ray Spectroscopy (EDX) | - Elemental composition of a sample[2][8] | - Rapid elemental analysis | - Provides no structural information- Primarily a surface technique | Solid |
Experimental Protocols
Detailed and rigorous experimental procedures are paramount when handling air- and moisture-sensitive organomagnesium compounds.[9]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify and quantify species in solution and study dynamic equilibria.
-
Methodology:
-
All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of dry, inert gas (e.g., argon or nitrogen).
-
The this compound reaction is set up in a Schlenk flask or in a glovebox.
-
At desired time points, an aliquot of the reaction mixture is withdrawn using a gas-tight syringe.
-
The aliquot is transferred to an NMR tube that has been previously flushed with inert gas and contains a deuterated solvent (e.g., THF-d8, benzene-d6). The tube is then sealed with a secure cap.
-
¹H and ¹³C NMR spectra are acquired.[10][11] For studying dynamic processes, variable-temperature (VT) NMR experiments are conducted.[2]
-
Data analysis involves identifying chemical shifts and coupling constants characteristic of potential intermediates, such as alkylmagnesium species or adducts with solvent molecules.[3][10]
-
2. Single-Crystal X-ray Diffraction
-
Objective: To determine the precise three-dimensional structure of a crystalline intermediate.
-
Methodology:
-
Crystals of a reaction intermediate are grown, typically by slow cooling of a saturated solution, vapor diffusion of a non-solvent, or sublimation. This must be performed under a strictly inert atmosphere.
-
A suitable single crystal is selected under a microscope in a glovebox or under a stream of cold nitrogen gas.
-
The crystal is mounted on a goniometer head, often using a cryoprotectant oil (e.g., Paratone-N) to prevent degradation from air exposure and ice formation during cooling.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal motion and potential degradation.
-
X-ray diffraction data is collected.
-
The resulting diffraction pattern is used to solve and refine the crystal structure, revealing atomic positions, bond lengths, and angles.[8]
-
3. Mass Spectrometry
-
Objective: To determine the molecular weight and elemental formula of reaction intermediates.
-
Methodology:
-
Sample preparation must be conducted in an inert atmosphere.
-
A suitable ionization technique must be chosen. For volatile and thermally stable compounds, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) can be effective.[6]
-
For less volatile or thermally sensitive compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.[7]
-
For ESI, the reaction aliquot is typically diluted in a dry, compatible solvent and introduced into the mass spectrometer via syringe pump under an inert gas flow.
-
The mass-to-charge ratio (m/z) of the resulting ions is analyzed to determine the molecular weight of the parent ion and its fragments.
-
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of intermediates in this compound reactions.
References
- 1. Organomagnesium chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure, and Reactivity of Magnesium Pentalenides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mg-25 ultra-high field solid state NMR spectroscopy and first principles calculations of magnesium compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure of a magnesium chloride-benzyl alcohol adduct [research.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Dibutylmagnesium Performance in Polymerization
For researchers, scientists, and drug development professionals engaged in polymer synthesis, the selection of an appropriate initiator or catalyst precursor is a critical determinant of the final polymer's properties and the overall efficiency of the polymerization process. Dibutylmagnesium, an alkylmagnesium compound, serves as a versatile reagent in various polymerization methodologies, notably as a co-catalyst in Ziegler-Natta systems and as a retarder in anionic polymerization. This guide provides an objective comparison of this compound's performance against other alkylmagnesium alternatives, supported by experimental data, to facilitate informed selection for specific polymerization applications.
This compound in Ziegler-Natta Polymerization of Olefins
In the realm of Ziegler-Natta catalysis, alkylmagnesium compounds are crucial for the preparation of high-activity supported catalysts, typically by reaction with titanium tetrachloride to form a magnesium chloride support. The choice of the alkylmagnesium precursor can significantly influence the catalyst's performance, including its activity and the resulting polymer's molecular weight and molecular weight distribution.
Performance Comparison: this compound vs. Other Alkylmagnesiums
While direct side-by-side comparisons under identical conditions are limited in publicly available literature, data from various studies allow for a qualitative and semi-quantitative assessment of this compound relative to other common alkylmagnesium precursors like butylethylmagnesium (BEM) and butyloctylmagnesium (BOMAG).
Table 1: Performance Comparison of Alkylmagnesium Precursors in Ziegler-Natta Ethylene Polymerization
| Alkylmagnesium Precursor | Catalyst Activity (kg PE / g Cat · h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Notes |
| This compound | Moderate to High | High | Broad | Often used in combination with other alkylaluminum compounds. |
| Butylethylmagnesium (BEM) | High | High | Broad | A commonly used industrial precursor. |
| Butyloctylmagnesium (BOMAG) | High | Very High | Broad | Solutions of BOMAG exhibit high viscosity, which can be a processing challenge[1]. |
Note: The data presented are compiled from various sources and are intended for comparative purposes. Actual performance may vary depending on specific catalyst preparation and polymerization conditions.
This compound in Retarded Anionic Polymerization
In anionic polymerization, particularly of styrene, initiated by alkyllithiums like s-butyllithium, dialkylmagnesium compounds can act as "retarders." They form "ate" complexes with the propagating polystyryllithium species, which reduces the overall polymerization rate. This retardation effect can be beneficial in controlling the polymerization exotherm and achieving better process control, especially in bulk or solution polymerizations at higher monomer concentrations.
Performance Comparison: this compound vs. Other Dialkylmagnesium Additives
The structure of the dialkylmagnesium additive significantly influences the extent of retardation and the participation of the magnesium alkyl groups in the initiation process.
Table 2: Effect of Dialkylmagnesium Additives on the Apparent Propagation Rate Constant (kp,app) of Styrene Polymerization in Cyclohexane at 50°C
| Dialkylmagnesium Additive | [Mg]/[Li] Molar Ratio | kp,app (L·mol-1·s-1) |
| None | 0 | 0.18 |
| n,s-Dibutylmagnesium | 1 | 0.04 |
| n,s-Dibutylmagnesium | 5 | 0.01 |
| di-s-Butylmagnesium | 1 | 0.03 |
| di-s-Butylmagnesium | 5 | 0.008 |
| Butyloctylmagnesium | 1 | 0.05 |
| Butyloctylmagnesium | 5 | 0.015 |
Source: Adapted from data presented in Macromolecular Chemistry and Physics, 2001, 202(16), 3191-3199.[2]
The data indicates that all the tested dialkylmagnesium compounds significantly reduce the polymerization rate. Secondary alkyls on the magnesium, such as in di-s-butylmagnesium, tend to be more efficient in retarding the polymerization and participating in the initiation.
Experimental Protocols
Preparation of a Ziegler-Natta Catalyst using an Alkylmagnesium Precursor (General Procedure)
This protocol describes a typical procedure for preparing a MgCl₂-supported Ziegler-Natta catalyst using an alkylmagnesium compound like this compound, butylethylmagnesium, or butyloctylmagnesium.
Materials:
-
Alkylmagnesium solution in heptane (e.g., this compound)
-
2-Ethylhexanol
-
Titanium tetrachloride (TiCl₄)
-
Heptane (anhydrous)
-
Triethylaluminum (TEAL) as cocatalyst
Procedure:
-
Preparation of Magnesium Alkoxide: In a nitrogen-purged reactor, a solution of the alkylmagnesium in heptane is cooled to 0-5°C. 2-Ethylhexanol is then added dropwise while maintaining the temperature.
-
Precipitation of MgCl₂ Support: The resulting magnesium alkoxide solution is added to a solution of a chlorinating agent, often ethylaluminum dichloride or TiCl₄ itself, at a controlled temperature (e.g., 60°C) to precipitate magnesium chloride.
-
Titanation: The precipitated MgCl₂ is washed with heptane and then treated with a solution of TiCl₄ at an elevated temperature (e.g., 80-110°C) to anchor the titanium species onto the support.
-
Washing and Drying: The final catalyst is thoroughly washed with heptane to remove unreacted titanium compounds and byproducts, and then dried to a free-flowing powder.
Ethylene Polymerization using a Prepared Ziegler-Natta Catalyst
Procedure:
-
Reactor Preparation: A stainless-steel polymerization reactor is dried under vacuum at an elevated temperature and then purged with nitrogen.
-
Component Addition: Anhydrous hexane is introduced into the reactor, followed by the cocatalyst (e.g., TEAL). The prepared Ziegler-Natta catalyst is then injected.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure, and the temperature is maintained at the target value (e.g., 70-85°C). The consumption of ethylene is monitored to follow the polymerization rate.
-
Termination and Polymer Recovery: After the desired polymerization time, the reaction is terminated by venting the ethylene and adding a quenching agent like acidified methanol. The polymer is then collected, washed, and dried.
Retarded Anionic Polymerization of Styrene
Materials:
-
Styrene (purified)
-
Cyclohexane (anhydrous)
-
s-Butyllithium (s-BuLi) solution in cyclohexane
-
This compound solution in heptane
-
Methanol
Procedure:
-
Reactor Setup: A glass reactor is baked and purged with dry nitrogen.
-
Solvent and Monomer Addition: Anhydrous cyclohexane and purified styrene are charged into the reactor.
-
Retarder Addition: The desired amount of this compound solution is added to the reactor.
-
Initiation: The polymerization is initiated by adding the s-butyllithium solution. The reaction is allowed to proceed at a controlled temperature (e.g., 50°C).
-
Termination: The polymerization is terminated by adding methanol.
-
Polymer Isolation: The polymer is precipitated in an excess of methanol, filtered, and dried under vacuum.
Visualizations of Key Mechanisms
Ziegler-Natta Polymerization Workflow
The following diagram illustrates the general workflow for preparing a Ziegler-Natta catalyst from an alkylmagnesium precursor and its subsequent use in olefin polymerization.
Caption: Workflow for Ziegler-Natta catalyst synthesis and olefin polymerization.
Mechanism of Retarded Anionic Polymerization
This diagram illustrates the formation of an "ate" complex between a propagating polystyryllithium chain and this compound, leading to a retarded polymerization rate.
Caption: Formation of an "ate" complex in retarded anionic polymerization.
References
Safety Operating Guide
Safe Disposal of Dibutylmagnesium: A Comprehensive Guide
For Immediate Use by Trained Laboratory Personnel
This document provides essential safety protocols and a step-by-step guide for the proper disposal of dibutylmagnesium. As a pyrophoric and water-reactive organometallic compound, this compound can ignite spontaneously upon contact with air and reacts violently with water.[1][2][3][4][5] Adherence to these procedures is critical to mitigate risks of fire, explosion, and chemical burns, ensuring the safety of all laboratory personnel.[1][2] This guide is intended for researchers, scientists, and drug development professionals with experience in handling hazardous materials.
Pre-Disposal Safety and Preparation
Before commencing any disposal procedures, a thorough safety assessment must be conducted. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) within a certified chemical fume hood or a glove box.[2][6][7][8] It is mandatory to inform colleagues in the vicinity before starting work with pyrophoric materials and to never work alone.[5]
Engineering Controls and Emergency Preparedness:
-
Ventilation: All manipulations must occur in a functioning chemical fume hood with the sash positioned as low as possible or in a glove box.[5][7][8][9][10]
-
Emergency Equipment: Ensure an ABC or Class D fire extinguisher, powdered lime (or dry sand), and a safety shower/eyewash station are immediately accessible.[4][5][8][9][10] Do not use water or carbon dioxide extinguishers on pyrophoric fires.[4]
-
Spill Containment: Keep a container of dry sand or powdered lime within arm's reach to smother any small spills.[2][8][10]
-
Clear Workspace: The work area should be free of flammable materials and clutter.[1][8][9]
Personal Protective Equipment (PPE):
A full complement of PPE is mandatory for all personnel involved in the handling and disposal of this compound.
| PPE Category | Item | Rationale |
| Body Protection | Flame-resistant lab coat (Nomex or equivalent) | Provides a critical barrier against fire and chemical splashes. Natural fiber clothing should be worn underneath, as synthetic fibers can melt and adhere to the skin.[1][3][9] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Protects against splashes, which can cause severe eye damage.[1][10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) worn under fire-resistant gloves (e.g., Nomex or leather) | Provides a dual barrier against chemical contact and potential ignition.[1][3][5][6][9] Nitrile gloves alone are combustible and offer insufficient protection.[5] |
| Footwear | Closed-toe shoes made of a non-porous material | Protects feet from spills. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the quenching of residual this compound and the decontamination of empty containers. Quenching is the controlled deactivation of the pyrophoric material through reaction with a less reactive substance.
Experimental Protocol: Quenching of Residual this compound
-
Inert Atmosphere Preparation: The reaction flask for quenching must be oven-dried, assembled while hot, and purged with an inert gas (argon or nitrogen).[8]
-
Solvent Dilution: The residual this compound solution should be diluted with an anhydrous, inert solvent such as heptane or toluene to a concentration of approximately 5-10%. This should be done under an inert atmosphere.
-
Cooling: The flask containing the diluted this compound solution should be cooled to 0°C using an ice bath.[8]
-
Initial Quenching: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent excessive gas evolution.
-
Secondary Quenching: After the initial vigorous reaction subsides, slowly add methanol to quench any remaining reactive material.
-
Final Quenching: Once the reaction with methanol is complete, slowly add water dropwise to ensure all pyrophoric material is destroyed.[9]
-
Neutralization and Waste Collection: The resulting solution should be neutralized to a pH between 5 and 10 before being transferred to a properly labeled hazardous waste container.[12]
Protocol for Empty Container Decontamination:
-
Inert Gas Purge: The empty this compound container must be purged with an inert gas.
-
Triple Rinse: Under an inert atmosphere, rinse the container three times with a small amount of an inert, anhydrous solvent (e.g., heptane or toluene).[2][7] Each rinse should be transferred to a separate flask for subsequent quenching as described above.
-
Final Decontamination: After the triple rinse, the container should be rinsed with isopropanol, followed by methanol, and finally water.
-
Container Disposal: The cleaned container should be left open in the back of a fume hood for at least 24 hours to ensure all residues have evaporated before being disposed of as hazardous waste.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide provides the necessary steps for the safe handling and disposal of this compound. By rigorously following these procedures, laboratory personnel can minimize risks and ensure a safe working environment.
References
- 1. cmu.edu [cmu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. youtube.com [youtube.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. benchchem.com [benchchem.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. pnnl.gov [pnnl.gov]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- 11. echemi.com [echemi.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
